(S)-2-Aminooctanoic acid hydrochloride
Description
Significance of Non-Proteinogenic Amino Acids in Chemical and Biological Sciences
Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded for protein synthesis by the standard genetic code. nih.gov While over 140 NPAAs are found in proteins through post-translational modifications, thousands more exist in nature or have been created synthetically in the laboratory. researchgate.net These compounds play a vast and crucial role in the chemical and biological sciences. In nature, NPAAs function as metabolic intermediates, signaling molecules like neurotransmitters, and components of bacterial cell walls. nih.govresearchgate.net Some plants and other organisms produce NPAAs as toxins or defense compounds. youtube.com
In the realm of synthetic chemistry and drug discovery, NPAAs are powerful tools for developing peptide-based therapeutics. encyclopedia.pubkhanacademy.org The incorporation of NPAAs into a peptide's sequence can fundamentally alter its properties. encyclopedia.pubkhanacademy.org While peptides made solely of natural amino acids often exhibit poor stability in biological systems, the introduction of NPAAs can significantly improve their stability, potency, bioavailability, and permeability. encyclopedia.pubkhanacademy.org Synthetically produced NPAAs, often derived from modifications of their natural counterparts, serve as versatile building blocks for introducing desired functions into synthetic peptide drugs and for studying protein structure and trafficking. encyclopedia.pubrug.nl
Historical Context of (S)-2-Aminooctanoic Acid Hydrochloride in Synthetic Organic Chemistry
The history of this compound is rooted in the broader history of alpha-amino acid synthesis. The field began in the mid-19th century with methods like the Strecker synthesis (1850), which produced racemic mixtures of amino acids. youtube.comencyclopedia.pubkhanacademy.org These classical methods, while foundational, yield a 50:50 mixture of both enantiomers (the (S) and (R) forms). libretexts.org Consequently, the development of techniques for chiral resolution—the separation of these enantiomers—became a critical step. Louis Pasteur's pioneering work in 1853, using crystallization to separate diastereomeric salts, established a fundamental principle for this process. wikipedia.org
Historically, producing an enantiomerically pure compound like (S)-2-Aminooctanoic acid involved synthesizing the racemic 2-aminooctanoic acid and then resolving the mixture. libretexts.orgwikipedia.org This resolution was often achieved by reacting the racemic amino acid with a pure chiral resolving agent, such as tartaric acid, to form a pair of diastereomeric salts, which could then be separated by crystallization due to their different physical properties. wikipedia.orglibretexts.org An early method for the optical resolution of 2-aminooctanoic acid involved the metabolic action of soil bacteria on its benzoyl derivative. ebi.ac.uk Once the desired (S)-enantiomer was isolated, it would be reacted with hydrochloric acid to form the more stable and handleable hydrochloride salt, a common practice in amino acid chemistry. More direct and efficient biocatalytic methods have since been developed, largely supplanting these classical resolution techniques.
Overview of Academic Research Trajectories for Chiral Amino Acid Hydrochlorides
Chiral amino acid hydrochlorides are central to several key research trajectories in modern chemistry. A primary area of focus is their use as fundamental building blocks in asymmetric synthesis, particularly for the creation of complex pharmaceutical compounds where specific stereochemistry is essential for therapeutic activity. chromatographytoday.com Enantiomerically pure amino acids are frequently used as starting materials or key intermediates, and their purity is critical for the success of the synthesis. chromatographytoday.com
In peptide chemistry, chiral amino acid hydrochlorides are standard reagents. The hydrochloride salt form is often preferred as it protects the amino group and improves the solubility and stability of the amino acid during solid-phase or solution-phase peptide synthesis. wikipedia.orgsigmaaldrich.com Research in this area focuses on developing more efficient coupling strategies and creating novel peptides with unique functions.
Another significant research trajectory involves chiral chromatography. Chiral amino acids and their derivatives are crucial for the development and application of methods to separate enantiomers. chromatographytoday.comchiraltech.com They are used both as the analytes being separated and as the chiral selectors in chiral stationary phases (CSPs). chromatographytoday.comsigmaaldrich.com Research continues to advance these technologies, with phases based on glycopeptides (like vancomycin (B549263) and teicoplanin) and zwitterionic cinchona alkaloids proving especially versatile for separating a wide range of free and derivatized amino acids. chromatographytoday.comsigmaaldrich.commdpi.com Furthermore, researchers investigate the impact of stereochemistry on the biological function of peptides by intentionally substituting L-amino acids with their D-counterparts, which can alter the peptide's structure and enzymatic stability. nih.gov
Scope and Objectives of Current Research Efforts on this compound
Current research on this compound is primarily focused on its efficient synthesis and its application in enhancing the properties of bioactive molecules. A major objective is to move beyond classical synthesis and resolution, which is often inefficient, towards more sustainable and highly selective methods. wikipedia.org
A key advancement is the use of biocatalysis. Researchers have successfully employed enzymes, such as ω-transaminases from organisms like Chromobacterium violaceum, to synthesize (S)-2-Aminooctanoic acid with very high enantiomeric purity (enantiomeric excess >98% ee). nih.govresearchgate.net This biocatalytic approach represents a significant step forward in the green and efficient production of this chiral building block. rug.nl
The primary application driving this research is the modification of antimicrobial peptides (AMPs). nih.govmedchemexpress.com (S)-2-Aminooctanoic acid is used to terminally modify AMPs, such as derivatives of lactoferricin (B1576259) B, to increase their hydrophobicity. nih.govresearchgate.net This modification has been shown to dramatically improve the peptide's antimicrobial activity, in some cases by up to 16-fold. nih.govresearchgate.net Because it is a fatty acid with an amino group, it allows for direct conjugation to either the C- or N-terminus of a peptide without needing a separate linker molecule, which simplifies the synthetic process. nih.gov The overarching goal is to leverage this unique structural motif to develop more potent and effective peptide-based therapeutics.
Data Tables
Physicochemical Properties of 2-Aminooctanoic Acid and its Hydrochloride Salt
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (S)-2-Aminooctanoic acid | 116783-26-7 | C₈H₁₇NO₂ | 159.23 |
| DL-2-Aminooctanoic acid | 644-90-6 | C₈H₁₇NO₂ | 159.23 |
| 2-Aminooctanoic acid hydrochloride | 737756-83-1 | C₈H₁₈ClNO₂ | 195.69 |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H18ClNO2 |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
(2S)-2-aminooctanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-2-3-4-5-6-7(9)8(10)11;/h7H,2-6,9H2,1H3,(H,10,11);1H/t7-;/m0./s1 |
InChI Key |
KSIRRUAUOFUCGZ-FJXQXJEOSA-N |
Isomeric SMILES |
CCCCCC[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
CCCCCCC(C(=O)O)N.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S 2 Aminooctanoic Acid Hydrochloride
Stereoselective Synthesis Strategies
Chemical synthesis routes have evolved to offer high stereocontrol in the formation of the chiral center at the α-carbon. These methods primarily include asymmetric catalysis, the use of chiral auxiliaries, and diastereoselective approaches coupled with resolution techniques.
Asymmetric Catalysis Approaches for Enantioselective Preparation
Asymmetric catalysis provides an elegant and atom-economical route to chiral α-amino acids by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A prominent strategy involves the asymmetric alkylation of glycine (B1666218) derivatives. In this approach, a prochiral enolate equivalent of glycine, typically stabilized as a Schiff base (imine), is alkylated with a suitable electrophile in the presence of a chiral catalyst.
Chiral phase-transfer catalysts (PTCs), often derived from Cinchona alkaloids, have been successfully employed for this purpose. The catalyst forms a chiral ion pair with the glycine enolate, directing the approach of the alkylating agent (e.g., 1-bromohexane (B126081) for the synthesis of the octanoic acid side chain) to one face of the enolate, thereby inducing asymmetry. Similarly, chiral transition metal complexes, such as those involving copper(II)-salen or nickel(II), can coordinate the glycine Schiff base and control the stereochemical outcome of the alkylation. researchgate.net While highly effective for many amino acids, the enantioselectivity of some catalytic systems has been observed to decrease with increasing steric bulk of the amino acid side chain, which can present a challenge for long-chain substrates like 2-aminooctanoic acid. researchgate.net
Chiral Auxiliary-Mediated Synthesis of (S)-2-Aminooctanoic Acid Precursors
The use of a chiral auxiliary is a robust and reliable method for stereoselective synthesis. wikipedia.org This strategy involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate to form a diastereomeric intermediate. Subsequent reactions are directed by the stereocenter of the auxiliary, allowing for high diastereoselectivity. After the desired chiral center is installed, the auxiliary is cleaved and can often be recovered for reuse.
A well-established application of this principle is the asymmetric alkylation of a glycine Schiff base complexed with Ni(II), where the Schiff base is formed from glycine and a chiral auxiliary. tcichemicals.commdpi.comtcichemicals.com The (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is one such auxiliary that forms a square planar Ni(II) complex with the glycine imine. tcichemicals.com The rigid, planar structure of the complex effectively shields one face of the carbanion generated at the α-carbon upon deprotonation. This steric hindrance directs the incoming electrophile, such as a hexyl halide, to the opposite face, leading to the formation of one diastereomer in high excess. The final steps involve acidic hydrolysis to break apart the complex, liberating the desired (S)-2-aminooctanoic acid and the chiral auxiliary. mdpi.comtcichemicals.com This method has proven to be scalable and commercially viable for producing various enantiomerically pure amino acids. mdpi.com
Table 1: Key Stages in Chiral Auxiliary-Mediated Synthesis
| Step | Description | Key Reagents |
| 1. Complex Formation | Glycine reacts with a chiral auxiliary (e.g., (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide) and Nickel(II) nitrate (B79036) to form a stable, planar chiral complex. | Glycine, Chiral Auxiliary, Ni(NO₃)₂ |
| 2. Asymmetric Alkylation | The complex is deprotonated with a base, and the resulting nucleophile is alkylated with a hexyl halide to introduce the C6 side chain with high diastereoselectivity. | Base (e.g., NaOMe), 1-Bromohexane |
| 3. Hydrolysis & Isolation | The alkylated complex is disassembled using acid (e.g., HCl) to release (S)-2-Aminooctanoic acid hydrochloride and the chiral auxiliary, which can be recovered. | Hydrochloric Acid |
Diastereoselective Synthesis Routes and Chiral Resolution Techniques
Diastereoselective synthesis involves converting a chiral starting material into a product with a new stereocenter, where the configuration of the new center is controlled by the existing one. For instance, methods have been developed for the stereoselective synthesis of related long-chain amino-alcohols, demonstrating the feasibility of substrate-controlled reactions. nih.gov
However, when a stereoselective synthesis is not available or practical, classical chiral resolution remains a fundamental technique. This method involves the separation of a racemic mixture (an equal mixture of both enantiomers). For amino acids, resolution is commonly achieved by forming diastereomeric salts. The racemic 2-aminooctanoic acid is reacted with a single enantiomer of a chiral acid or base, known as a resolving agent (e.g., (R)-mandelic acid). researchgate.net This reaction produces a mixture of two diastereomeric salts ((S,R) and (R,R) salts). Because diastereomers have different physical properties, they can be separated by methods like fractional crystallization. Once a pure diastereomeric salt is isolated, the resolving agent is removed, yielding the enantiomerically pure (S)-2-aminooctanoic acid.
Biocatalytic and Enzymatic Synthesis Pathways
Biocatalysis offers a powerful alternative to traditional chemical synthesis, utilizing enzymes to perform highly selective transformations under mild conditions. These methods are noted for their exceptional enantioselectivity and environmental sustainability.
Enzymatic Resolution of Racemic Octanoic Acid Derivatives
Enzymatic kinetic resolution is a widely used technique that exploits the ability of enzymes to selectively react with only one enantiomer in a racemic mixture. For amino acids, this is often performed on N-acyl derivatives. researchgate.net In this process, racemic N-acyl-2-aminooctanoic acid is exposed to an acylase or lipase (B570770) enzyme. These enzymes can enantioselectively hydrolyze the acyl group from the (S)-enantiomer, leaving the N-acyl-(R)-enantiomer unreacted. researchgate.net The resulting products, (S)-2-aminooctanoic acid and N-acyl-(R)-2-aminooctanoic acid, have different chemical properties and can be easily separated.
A more advanced approach is deracemization, which can theoretically convert 100% of a racemic mixture into a single desired enantiomer. A coupled-enzyme system can achieve this by combining a D-amino acid oxidase (DAAO) with a transaminase (AT). nih.gov The DAAO selectively oxidizes the (R)-enantiomer of 2-aminooctanoic acid to the corresponding achiral α-keto acid (2-oxooctanoic acid). nih.gov This keto acid is then asymmetrically aminated by the transaminase to produce the desired (S)-enantiomer, effectively converting the unwanted (R)-enantiomer into the product. nih.gov
Dehydrogenase and Transaminase-Mediated Synthesis of (S)-2-Aminooctanoic Acid
The most direct biocatalytic route to (S)-2-aminooctanoic acid is the asymmetric amination of the corresponding α-keto acid, 2-oxooctanoic acid. This transformation can be catalyzed by two main classes of enzymes: amino acid dehydrogenases and transaminases (also known as aminotransferases).
Transaminases catalyze the transfer of an amino group from a donor molecule (like L-alanine or L-aspartate) to a keto acid acceptor. rsc.org Research has specifically demonstrated the production of (S)-2-aminooctanoic acid using a transaminase from the bacterium Chromobacterium violaceum. nih.govresearchgate.net This biocatalytic process exhibits high enantioselectivity, yielding the (S)-enantiomer with an enantiomeric excess greater than 98%. nih.govresearchgate.net The efficiency of the conversion is dependent on reaction conditions, such as the ratio of the amino group donor to the acceptor. nih.govresearchgate.net
Table 2: Transaminase-Mediated Synthesis of (S)-2-Aminooctanoic Acid
| Parameter | Finding | Reference |
| Enzyme Source | Transaminase from Chromobacterium violaceum | nih.govresearchgate.net |
| Substrate | 2-Oxooctanoic acid | nih.gov |
| Product | (S)-2-Aminooctanoic acid | nih.govresearchgate.net |
| Enantiomeric Excess (ee) | > 98% | nih.govresearchgate.net |
| Conversion Efficiency | 52-80% | nih.govresearchgate.net |
Amino acid dehydrogenases (AADH) offer an alternative route, catalyzing the reductive amination of α-keto acids using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reductant. amazonaws.comfigshare.com While the substrate scope of wild-type dehydrogenases can be limited, protein engineering has been used to develop mutant enzymes with activity towards a broader range of substrates, including precursors to non-proteinogenic amino acids. figshare.comresearchgate.net This pathway represents a promising method for the synthesis of (S)-2-aminooctanoic acid, although specific applications for this compound are less documented than the transaminase route.
Microbial Fermentation and Biosynthetic Production Optimization
The biosynthetic production of (S)-2-Aminooctanoic acid offers a green and highly selective alternative to traditional chemical synthesis. A key enzymatic step in this process is the asymmetric amination of a corresponding keto-acid precursor, often catalyzed by transaminases.
One notable biocatalyst for this transformation is the ω-transaminase from Chromobacterium violaceum. nih.govathenaes.com This enzyme has been successfully employed for the production of (S)-2-aminooctanoic acid with an enantiomeric excess greater than 98%. nih.gov The reaction involves the transfer of an amino group from an amine donor to the carbonyl group of 2-oxooctanoic acid. The efficiency of this bioconversion is highly dependent on the ratio of the amino group donor to the acceptor, with reported conversion efficiencies ranging from 52% to 80%. nih.gov
The production of the transaminase enzyme itself is typically carried out through microbial fermentation, often using a recombinant Escherichia coli strain engineered to express the gene from C. violaceum. researchgate.netnih.gov Optimization of the fermentation process is crucial for maximizing the yield of the biocatalyst and, consequently, the final product. Key parameters for optimization include the composition of the culture medium, induction conditions, and process parameters such as temperature and pH.
Optimization of Fermentation and Biocatalysis Parameters:
For the production of recombinant transaminases in E. coli, the fermentation medium is a critical factor. Rich media like Luria-Bertani (LB) or Terrific Broth (TB) are often used for initial growth. nih.gov However, for large-scale production, defined or semi-defined media are preferred for better process control and reproducibility. diva-portal.org The optimization of medium components, such as glycerin as a carbon source and yeast extract and tryptone as nitrogen sources, has been shown to significantly increase enzyme activity. researchgate.net For instance, response surface methodology can be employed to determine the optimal concentrations of these key nutrients. researchgate.net
Induction of protein expression is another critical step. The timing of induction, typically measured by the optical density (OD) of the culture, and the concentration of the inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), are optimized to maximize the production of active enzyme. researchgate.netnih.gov Post-induction temperature is also a key parameter; lower temperatures (e.g., 20-24°C) can enhance the proper folding of the recombinant protein, leading to higher specific activity. researchgate.netnih.gov
For the whole-cell biocatalysis step, where the microbial cells containing the enzyme are used directly, several factors influence the conversion efficiency. The pH of the reaction buffer is critical for enzyme activity, with many transaminases showing optimal activity in a slightly alkaline range (pH 7.5-8.2). nih.govrsc.org The choice and concentration of the amine donor are also pivotal. While L-alanine is a common amino donor, the resulting pyruvate (B1213749) can cause product inhibition. rsc.org To overcome this, strategies such as using alternative amine donors like isopropylamine (B41738) (IPA), which produces the volatile co-product acetone, or employing a dual-enzyme system to recycle the pyruvate are utilized. mdpi.comrsc.org
The stability of the transaminase under operational conditions is a significant consideration. Immobilization of the enzyme on solid supports can enhance its stability and allow for easier separation and reuse, contributing to a more economical process. nih.gov Furthermore, the presence of co-solvents like DMSO, which may be required to solubilize hydrophobic substrates like 2-oxooctanoic acid, can affect enzyme stability, necessitating the engineering of solvent-tolerant enzyme variants. nih.gov
Table 1: Key Parameters for Optimization of (S)-2-Aminooctanoic Acid Biosynthesis
| Parameter | Typical Range/Condition | Rationale |
|---|---|---|
| Fermentation | ||
| Host Organism | E. coli BL21(DE3) | Commonly used for recombinant protein expression. researchgate.net |
| Carbon Source | Glycerin (e.g., 14.45 g/L) | Efficient carbon source for E. coli growth and protein production. researchgate.net |
| Nitrogen Source | Yeast Extract, Tryptone | Provide essential amino acids and growth factors. researchgate.net |
| Induction | IPTG (e.g., 1 mmol/L) at OD600 of 0.8 | Optimal inducer concentration and cell density for initiating protein expression. researchgate.net |
| Post-induction Temp. | 20-24°C | Promotes correct protein folding and solubility. researchgate.netnih.gov |
| Biocatalysis | ||
| Biocatalyst | C. violaceum ω-transaminase | High stereoselectivity for (S)-amines. nih.gov |
| Substrate | 2-oxooctanoic acid | Precursor for (S)-2-Aminooctanoic acid. |
| Amine Donor | L-alanine, Isopropylamine | Provides the amino group for the transamination reaction. mdpi.comrsc.org |
| pH | 7.5 - 8.2 | Optimal pH for transaminase activity. nih.govrsc.org |
| Temperature | 30 - 37°C | Balances reaction rate and enzyme stability. |
| Co-solvent | DMSO | May be required for substrate solubility. nih.gov |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and economically viable manufacturing processes. Key areas of focus include the use of non-hazardous solvents, maximizing atom economy, and utilizing sustainable reagents.
Solvent-Free and Water-Mediated Synthetic Transformations
The use of aqueous media or solvent-free conditions for chemical reactions is a cornerstone of green chemistry. In the context of (S)-2-Aminooctanoic acid synthesis, biocatalytic approaches are inherently well-suited to these conditions as enzymes typically function in aqueous environments. acs.org
The enzymatic synthesis of (S)-2-Aminooctanoic acid using a transaminase from C. violaceum is conducted in an aqueous buffer system. nih.gov This eliminates the need for hazardous organic solvents that are often employed in traditional chemical synthesis, thereby reducing the environmental impact and simplifying product purification. The use of water as a solvent is not only environmentally friendly but also cost-effective.
While the enzymatic reaction itself is water-mediated, the solubility of the hydrophobic substrate, 2-oxooctanoic acid, and the product can be a challenge. nih.gov To address this, co-solvents may be necessary. The selection of green co-solvents, such as deep eutectic solvents (DESs) or bio-based solvents, is an active area of research to further enhance the sustainability of the process. tudelft.nl For instance, choline-based DESs have been shown to be effective reaction media for some biocatalytic reactions. tudelft.nl
Solvent-free synthesis is another attractive green chemistry approach. While challenging for reactions involving solid or highly viscous starting materials, it can be highly efficient for certain transformations. For the synthesis of some amino acid derivatives, solvent-free methods have been developed, often utilizing microwave irradiation to accelerate the reaction. Research into solvent-free enzymatic reactions, potentially using immobilized enzymes and gas-phase substrates, could offer a future pathway for the highly efficient and green production of (S)-2-Aminooctanoic acid.
Atom Economy and Sustainable Reagent Utilization in Synthesis
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com A higher atom economy signifies a greener process with less waste generation.
Theoretical Atom Economy Calculation:
Let's consider the synthesis using L-alanine as the amine donor:
Reactants: 2-Oxooctanoic acid (C₈H₁₄O₃, Molar Mass ≈ 158.19 g/mol ) + L-Alanine (C₃H₇NO₂, Molar Mass ≈ 89.09 g/mol )
Products: (S)-2-Aminooctanoic acid (C₈H₁₇NO₂, Molar Mass ≈ 159.23 g/mol ) + Pyruvic acid (C₃H₄O₃, Molar Mass ≈ 88.06 g/mol )
The atom economy for this reaction is calculated as:
(Mass of desired product / Total mass of reactants) x 100%
= (159.23 / (158.19 + 89.09)) x 100% ≈ 64.9%
This demonstrates a reasonably good atom economy. However, the generation of pyruvic acid as a co-product represents a loss of atoms.
To improve atom economy and sustainability, the choice of reagents is crucial. The use of recyclable amine donors is a key strategy. For example, if isopropylamine is used as the amine donor, the co-product is acetone, which is a volatile organic compound. rsc.org While this can help to drive the reaction equilibrium, the sustainability of this approach depends on the efficient capture and recycling or valorization of the acetone.
A more sustainable approach involves the use of catalytic amounts of an amino donor coupled with an enzymatic recycling system. For instance, the pyruvic acid co-product from the L-alanine-dependent reaction can be recycled back to L-alanine using an alanine (B10760859) dehydrogenase, with the reducing equivalents supplied by a sacrificial substrate like glucose or formate (B1220265) in a multi-enzyme cascade system. mdpi.com This not only improves the atom economy by regenerating the amine donor but also drives the main reaction towards completion.
The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by reacting the free amino acid with hydrochloric acid. This step has a 100% atom economy as all atoms of the reactants are incorporated into the final product.
Table 2: Comparison of Atom Economy for Different Amine Donors
| Amine Donor | Co-product | Theoretical Atom Economy | Sustainability Considerations |
|---|---|---|---|
| L-Alanine | Pyruvic Acid | ~64.9% | Co-product can be recycled using a dehydrogenase. mdpi.com |
| Isopropylamine | Acetone | ~68.7% | Volatile co-product can be removed to drive equilibrium, but requires capture and recycling. rsc.org |
| Ammonia (via Reductive Amination) | Water | ~90.9% | Requires a dehydrogenase and a reducing cofactor (e.g., NADH), which needs to be regenerated. mdpi.com |
Derivatization and Analogues of S 2 Aminooctanoic Acid Hydrochloride: Academic Explorations
N-Terminal and C-Terminal Functionalization Strategies
The presence of a primary amino group (N-terminus) and a carboxylic acid group (C-terminus) allows for a wide array of chemical transformations, enabling the conjugation of (S)-2-Aminooctanoic acid to other molecules or its incorporation into larger structures.
Amide Bond Formation and Peptide Conjugation Studies
The formation of an amide bond is a cornerstone of peptide chemistry, and (S)-2-Aminooctanoic acid can be readily integrated into peptide sequences or conjugated to existing peptides. This modification, often referred to as lipidation, can significantly alter the physicochemical properties of the resulting peptide, such as its hydrophobicity, membrane permeability, and resistance to enzymatic degradation. nih.govbeilstein-journals.org
A notable academic exploration involved the enzymatic synthesis of (S)-2-aminooctanoic acid (also referred to as 2-AOA) and its subsequent conjugation to an antimicrobial peptide (AMP) derived from lactoferricin (B1576259) B. nih.govresearchgate.net In this study, researchers utilized a transaminase from Chromobacterium violaceum for the biosynthesis of 2-AOA. nih.gov The inherent amino and carboxyl functionalities of 2-AOA permitted its direct conjugation to both the N-terminus and C-terminus of the AMP without the need for chemical linkers, which are often required for C-terminal lipidation. nih.gov The study found that these modifications enhanced the antibacterial activity of the peptide by up to 16-fold. nih.govresearchgate.net Interestingly, the C-terminally modified peptides consistently demonstrated lower minimal inhibitory concentrations (MIC) compared to their N-terminally conjugated counterparts against a panel of bacteria. nih.govresearchgate.net
| Peptide Modification | Target Microorganism | Minimal Inhibitory Concentration (MIC) (µg/ml) | Reference |
| C-terminally conjugated 2-AOA | Escherichia coli | 25 | nih.gov |
| C-terminally conjugated 2-AOA | Bacillus subtilis | 50 | nih.gov |
| C-terminally conjugated 2-AOA | Salmonella typhimurium | 100 | nih.gov |
| C-terminally conjugated 2-AOA | Pseudomonas aeruginosa | 200 | nih.gov |
| C-terminally conjugated 2-AOA | Staphylococcus aureus | 400 | nih.gov |
This table summarizes the antimicrobial activity of a C-terminally 2-AOA-modified lactoferricin B derivative.
The synthesis of these amide bonds typically involves the activation of the carboxylic acid group. A wide array of coupling reagents has been developed for this purpose, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium (B103445) and aminium salts such as PyBOP and HATU. hepatochem.comnih.govluxembourg-bio.compeptide.com The choice of reagent is critical to ensure high yields and avoid side reactions, particularly racemization at the alpha-carbon. hepatochem.comluxembourg-bio.com
Esterification and Etherification of the Carboxyl Group
The carboxyl group of (S)-2-Aminooctanoic acid can be converted into an ester, a modification that masks the negative charge and increases lipophilicity. The most common method for this transformation is the Fischer esterification, which involves reacting the amino acid with an excess of an alcohol in the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.orgpearson.comnih.gov Given that the starting material is the hydrochloride salt, the catalytic acid is already present. The reaction is reversible and driven to completion by using the alcohol as the solvent. nih.gov
For example, reacting (S)-2-Aminooctanoic acid hydrochloride with ethanol (B145695) would yield (S)-2-Aminooctanoic acid ethyl ester hydrochloride. This process is applicable to a range of primary alcohols. google.com Alternative methods utilize reagents like carbodiimides in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) to facilitate the reaction between the N-protected amino acid and an alcohol. acs.org
Etherification of the carboxyl group is a less common modification compared to esterification. It would require the reduction of the carboxylic acid to a primary alcohol, followed by an ether synthesis protocol, such as the Williamson ether synthesis. This multi-step process adds complexity to the derivatization strategy.
Acylation and Alkylation of the Amino Group
The primary amino group of (S)-2-Aminooctanoic acid is a nucleophilic center that can be readily modified through acylation and alkylation reactions. These modifications are fundamental for building diverse molecular architectures.
Acylation involves the introduction of an acyl group (R-C=O) to the nitrogen atom, forming an N-acyl derivative. A common laboratory method for acylation is the reaction with an acid anhydride, such as acetic anhydride, under basic or aqueous conditions to yield the corresponding N-acetyl derivative, N-Acetylaminooctanoic acid. libretexts.orghmdb.caresearchgate.netgoogle.com This reaction is prevalent in biological systems, where N-acyl amino acids are an important class of lipids. nih.gov More complex acyl groups can be introduced using various coupling reagents to form an amide bond with a desired carboxylic acid. nih.govnih.govacs.org
Alkylation introduces an alkyl group to the nitrogen atom. A primary strategy for N-alkylation is reductive amination. rsc.orgmanchester.ac.ukmonash.edurit.edu This method involves the initial formation of a Schiff base (imine) between the amino acid and an aldehyde or ketone, followed by reduction of the imine to the secondary amine. libretexts.orgmonash.edu Sodium triacetoxyborohydride (B8407120) is a common reducing agent for this transformation due to its mildness and safety. rit.edu This approach allows for the introduction of a wide variety of substituents depending on the carbonyl compound used. monash.edu Direct alkylation with alkyl halides can also be performed but may suffer from poor selectivity, often leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. nih.gov
| Modification Type | Reagent Example | Resulting Derivative | General Method |
| N-Acylation | Acetic Anhydride | N-Acetyl-(S)-2-aminooctanoic acid | Reaction with acid anhydride |
| N-Acylation | Benzoyl Chloride | N-Benzoyl-(S)-2-aminooctanoic acid | Schotten-Baumann reaction |
| N-Alkylation | Benzaldehyde, NaBH(OAc)₃ | N-Benzyl-(S)-2-aminooctanoic acid | Reductive Amination |
| N-Alkylation | Formaldehyde, NaBH(OAc)₃ | N-Methyl-(S)-2-aminooctanoic acid | Reductive Amination |
This table provides examples of common N-terminal functionalization strategies applicable to (S)-2-Aminooctanoic acid.
Side-Chain Modifications and Diversification
The C6 alkyl chain of (S)-2-Aminooctanoic acid provides a lipophilic segment that can be further modified to introduce new functionalities or to constrain the molecule's conformation.
Introduction of Heteroatoms into the Alkyl Chain
Modifying the hydrocarbon side chain by introducing heteroatoms such as oxygen, nitrogen, or sulfur can dramatically alter the analogue's polarity, hydrogen bonding capacity, and metabolic stability. One explored academic approach for similar long-chain amino acids involves the selective C-H bond oxyfunctionalization. researchgate.net This can be achieved through biocatalytic methods, for instance, using enzymes to convert a hydrocarbon into a hydroxylated acid. researchgate.net For the octyl side chain, this could lead to the synthesis of various hydroxy-aminooctanoic acid isomers.
Chemical methods for introducing heteroatoms can be more challenging due to the relative inertness of the alkyl chain. However, starting from precursors other than (S)-2-Aminooctanoic acid itself, such as halogenated or unsaturated fatty acids, allows for the synthesis of analogues with side-chain heteroatoms. For example, starting with an unsaturated octenoic acid derivative could allow for epoxidation followed by ring-opening to introduce two adjacent hydroxyl groups.
Cyclization Reactions and Cyclic Analogue Synthesis
Cyclization is a powerful strategy in medicinal chemistry to create conformationally constrained analogues. rsc.orgnih.gov Such constraints can lead to increased receptor binding affinity, enhanced selectivity, and improved metabolic stability. For (S)-2-Aminooctanoic acid, cyclization can be approached in several ways.
One common strategy involves incorporating the amino acid into a peptide sequence and then forming a cyclic structure by creating a covalent bond between the side chains of two different amino acid residues. nih.gov For example, if (S)-2-Aminooctanoic acid were part of a peptide with another functionalized amino acid (e.g., aspartic acid or lysine), an amide bond could be formed between the terminus of the octyl chain (if appropriately functionalized) and the side chain of the other residue.
Another approach is intramolecular cyclization. Starting with a suitably derivatized form of (S)-2-Aminooctanoic acid, a reaction can be induced between two points on the molecule. For instance, if a second functional group (like a halogen or an amine) is introduced at the ω-position (the terminal carbon) of the octyl chain, an intramolecular nucleophilic substitution or amide bond formation could lead to a large lactam ring. Studies on other amino acid derivatives have shown that regioselective cyclizations can yield highly functionalized structures like γ-lactones or oxazolidinones, depending on the protecting groups and reaction conditions used. nih.gov Tandem reactions, such as a conjugate addition followed by an intramolecular cyclization, have also been employed to create cyclic β-amino acid derivatives, a strategy that could be adapted for analogues of (S)-2-Aminooctanoic acid. nih.gov
| Cyclization Strategy | Description | Potential Cyclic Analogue | Reference Principle |
| Peptide Macrocyclization | Incorporation into a peptide chain followed by side-chain to side-chain linkage. | Cyclic peptide containing a lipidic bridge. | nih.gov |
| Intramolecular Lactamization | Functionalization of the ω-carbon of the octyl chain (e.g., with an amine) followed by intramolecular amide bond formation with the α-carboxyl group. | 9-membered ring lactam. | rsc.org |
| Tandem Conjugate Addition-Cyclization | Reaction of a derivatized precursor in a tandem sequence to form a cyclic structure. | Polyfunctionalized piperidine (B6355638) or other heterocyclic derivatives. | nih.gov |
This table outlines potential strategies for synthesizing cyclic analogues based on (S)-2-Aminooctanoic acid.
Stereochemical Integrity during Derivatization Processes
The functional utility of chiral molecules like (S)-2-aminooctanoic acid in advanced applications, such as peptidomimetics, is critically dependent on their enantiomeric purity. The stereochemistry at the α-carbon (the C2 position) dictates the three-dimensional arrangement of the resulting peptide or molecule, which in turn governs its biological interactions. nih.govyoutube.com Therefore, preserving the (S)-configuration during chemical derivatization is a paramount concern in synthetic protocols.
Derivatization of amino acids typically involves reactions at the N-terminus (amino group) or the C-terminus (carboxylic acid group). These reactions, particularly those associated with peptide bond formation (coupling), can create conditions that risk epimerization—the inversion of the stereocenter, which would convert the (S)-enantiomer to the (R)-enantiomer, resulting in a racemic or near-racemic mixture.
Several factors are known to influence the stereochemical integrity of amino acids during synthesis:
Activation Method: The activation of the carboxylic acid group is a prerequisite for amide bond formation. Over-activation or the use of certain aggressive coupling reagents can increase the acidity of the α-proton, facilitating its removal by a base and leading to racemization through a planar enolate intermediate.
Base and Solvent: The presence of a strong base is a primary driver of racemization. The reaction temperature also plays a crucial role; elevated temperatures can provide the energy needed to overcome the activation barrier for epimerization. mdpi.com
Protecting Groups: The choice of N-terminal protecting group can influence the rate of racemization. Urethane-based protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), are generally effective at suppressing racemization compared to other types of groups.
Reaction Cycling: In solid-phase peptide synthesis (SPPS), repeated cycles of deprotection and coupling can cumulatively increase the risk of epimerization, especially for the amino acid residue linked to the resin. beilstein-journals.org Research into the cyclization of peptides has shown that certain amino acid sequences (e.g., L-L pairs at the cyclization site) can be more prone to epimerization during macrolactamization than other combinations. acs.org
Verifying the stereochemical purity of the final derivatized product is a critical quality control step. High-performance analytical techniques, such as chiral chromatography or capillary electrophoresis following derivatization with a chiral reagent, are employed to separate and quantify the diastereomers, confirming the retention of the desired (S)-configuration. nih.govnih.gov
Table 1: Factors Influencing Stereochemical Integrity of (S)-2-Aminooctanoic Acid During Derivatization
| Factor | Low Risk Condition for Racemization | High Risk Condition for Racemization | Rationale |
|---|---|---|---|
| Activation Reagent | Carbodiimides (e.g., DIC) with additives (e.g., HOBt, Oxyma) | Highly reactive acyl halides; some phosphonium/uronium reagents without additives | Additives act as activated ester intermediates, minimizing direct activation of the α-carbon and suppressing side reactions. |
| Base | Weak, non-nucleophilic bases (e.g., DIPEA, 2,4,6-collidine) | Strong bases (e.g., hydroxides, alkoxides) | Strong bases can more readily deprotonate the α-carbon, leading to the formation of a planar enolate intermediate that loses its stereochemical information. |
| Temperature | Low temperatures (e.g., 0 °C to room temperature) | Elevated temperatures (e.g., >40 °C) | Higher temperatures increase reaction rates, including the rate of epimerization. mdpi.com |
| N-Protecting Group | Urethane-type (Fmoc, Boc) | Acyl-type protecting groups | Urethane-based groups reduce the electron-withdrawing nature of the carbonyl, making the α-proton less acidic and less susceptible to abstraction. |
Synthesis of Peptide Mimetics Incorporating (S)-2-Aminooctanoic Acid Residues
Peptide mimetics are molecules designed to imitate the structure and function of natural peptides but are modified to overcome inherent limitations such as poor stability against proteolytic degradation and low bioavailability. nih.gov The incorporation of non-natural amino acids is a cornerstone of peptidomimetic design. nih.govcpcscientific.comresearchgate.net (S)-2-Aminooctanoic acid, with its extended lipophilic side chain, is an attractive building block for this purpose. Its integration into a peptide sequence can significantly alter the parent peptide's properties.
The primary strategy for incorporating (S)-2-aminooctanoic acid is through standard solid-phase peptide synthesis (SPPS) or solution-phase synthesis. beilstein-journals.orgnih.gov The amino acid, with its amino group suitably protected (commonly with an Fmoc or Boc group), can be coupled like any other amino acid to a growing peptide chain. escholarship.org The hexyl side chain of (S)-2-aminooctanoic acid introduces significant hydrophobicity, which can enhance membrane interaction, improve cell penetration, or influence the peptide's folding and self-assembly behavior. nih.gov
A notable academic exploration involved the biosynthetic production of (S)-2-aminooctanoic acid (referred to as 2-AOA) with high enantiomeric purity (>98% ee) using a transaminase enzyme. nih.govresearchgate.net This synthetically accessible amino acid was then used to modify an antimicrobial peptide (AMP) derived from lactoferricin B. Researchers conjugated the novel amino acid to both the N-terminus and C-terminus of the parent peptide to investigate its effect on biological activity.
Table 2: Research Findings on a Peptide Mimetic Incorporating (S)-2-Aminooctanoic Acid (2-AOA)
| Peptide Derivative | Modification | Key Finding | Reported Activity Improvement |
|---|---|---|---|
| Parent Peptide | Unmodified lactoferricin B derivative | Baseline antimicrobial activity. | N/A |
| N-Terminally Modified | (S)-2-AOA conjugated to the N-terminus | Improved antimicrobial activity compared to the parent peptide. | Up to 8-fold improvement in MIC against certain strains. nih.govresearchgate.net |
| C-Terminally Modified | (S)-2-AOA conjugated to the C-terminus | Showed the most significant improvement in antimicrobial activity across multiple bacterial strains. | Up to 16-fold improvement in MIC; was the only tested peptide to completely inhibit S. aureus growth. nih.govresearchgate.net |
Data synthesized from research on lactoferricin B derivatives. nih.govresearchgate.net
These studies underscore the value of (S)-2-aminooctanoic acid as a tool in medicinal chemistry and drug design. By synthetically embedding this lipophilic residue, researchers can systematically modulate the properties of bioactive peptides to create peptide mimetics with enhanced therapeutic potential. mdpi.com
The Role of S 2 Aminooctanoic Acid Hydrochloride As a Chiral Building Block in Complex Chemical Architectures
Application in Asymmetric Synthesis
The inherent chirality of (S)-2-aminooctanoic acid makes it a useful starting material for strategies that require the transfer or induction of stereochemical information. Its utility spans the development of specialized ligands for metal-catalyzed reactions and its use as a covalently-bound director of chirality.
Amino acids are a privileged class of molecules for the synthesis of chiral ligands due to their ready availability and the presence of at least two coordination sites—the amino group and the carboxylate group. mdpi.commdpi.com (S)-2-Aminooctanoic acid is a prime candidate for this application, particularly for the development of lipophilic chiral ligands. acs.orgacs.org
The fundamental structure of (S)-2-aminooctanoic acid allows it to be chemically modified into various ligand types, such as phosphines, amides, or oxazolines, which can then coordinate with a transition metal center. The chirality of the resulting metal complex is dictated by the stereocenter of the amino acid precursor. The long hexyl side chain imparts significant lipophilicity, which can be advantageous in several catalytic scenarios:
Enhanced Solubility: The ligand and its corresponding metal complex exhibit increased solubility in nonpolar organic solvents, which is beneficial for reactions that are incompatible with aqueous or highly polar media.
Phase-Transfer Catalysis: The amphiphilic nature of ligands derived from this amino acid can be exploited in biphasic catalytic systems, facilitating interaction between reactants in different phases.
Micellar Catalysis: In aqueous environments, such lipophilic ligands can form metallomicelles, creating a unique microenvironment where the catalytic reaction can proceed with high efficiency and stereoselectivity. acs.orgacs.org Research on other lipophilic amino acid-derived ligands has shown that the aggregation state and morphology of these micelles can dramatically influence enantioselectivity. acs.org
While specific examples detailing the use of (S)-2-aminooctanoic acid itself are not prevalent in mainstream literature, the principles established with similar long-chain amino acids in forming ligands for reactions like asymmetric C-H activation, reductions, and olefin metathesis underscore its potential. mdpi.comrsc.org For instance, palladium complexes with monoprotected α-amino acids have been successfully used for the enantioselective functionalization of C-H bonds, where steric bulk on the amino acid side chain was crucial for enantiocontrol. mdpi.com
(S)-2-Aminooctanoic acid can also function as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity. numberanalytics.com After the desired stereocenter is created, the auxiliary is removed, yielding an enantiomerically enriched product.
Amino acids and their derivatives are frequently employed as chiral auxiliaries. numberanalytics.comresearchgate.net In this context, (S)-2-aminooctanoic acid would be covalently bonded to a substrate, for example, via an amide linkage. The steric and electronic properties of the auxiliary then control the trajectory of an incoming reagent to one of the two prochiral faces of the substrate. The n-hexyl side chain of (S)-2-aminooctanoic acid acts as a bulky, non-polar directing group. Its significant steric hindrance can effectively shield one face of the reactive center, forcing the reagent to approach from the less hindered side, thereby inducing a specific stereochemical outcome. This strategy is particularly useful in reactions such as:
Asymmetric alkylations of enolates
Diastereoselective aldol (B89426) reactions
Stereoselective conjugate additions
The effectiveness of such an auxiliary is determined by its ability to enforce a rigid conformation in the transition state, maximizing the energy difference between the two diastereomeric pathways. The development of Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral auxiliary is a well-established method for synthesizing other amino acids, where the chiral ligand acts as the stereochemical control element. nih.govnih.gov
Utilization in Peptide Synthesis and Non-Ribosomal Peptide Chemistry
The incorporation of non-proteinogenic amino acids (NPAAs) like (S)-2-aminooctanoic acid is a key strategy for modifying the properties of peptides. nih.govnih.gov Its lipophilic side chain can fundamentally alter the structure, stability, and biological activity of a peptide sequence.
(S)-2-Aminooctanoic acid, referred to as 2-AOA in some literature, has been successfully incorporated into peptides to enhance their properties. nih.gov A significant application is the terminal modification of antimicrobial peptides (AMPs) to increase their hydrophobicity, which often correlates with improved antimicrobial activity. nih.gov
In one study, (S)-2-aminooctanoic acid was conjugated to either the C-terminus or N-terminus of a peptide derived from lactoferricin (B1576259) B. nih.gov The introduction of the octyl side chain significantly increased the peptide's antibacterial efficacy. The C-terminally modified peptide, in particular, showed a substantial improvement in activity against several bacterial strains compared to both the unmodified peptide and its N-terminally modified counterpart. nih.gov
| Bacterial Strain | Unmodified Peptide MIC (μg/ml) | N-Terminally Modified Peptide MIC (μg/ml) | C-Terminally Modified Peptide MIC (μg/ml) | Fold Improvement (C-terminal vs Unmodified) |
| Escherichia coli | >400 | >400 | 25 | >16 |
| Bacillus subtilis | 200 | 100 | 50 | 4 |
| Salmonella typhimurium | 400 | 200 | 100 | 4 |
| Pseudomonas aeruginosa | >400 | >400 | 200 | >2 |
| Staphylococcus aureus | >400 | >400 | 400 | >1 |
Data sourced from a study on modified lactoferricin B derivatives. nih.gov The minimal inhibitory concentration (MIC) is the lowest concentration of the peptide that inhibits visible bacterial growth.
This enhancement is attributed to the increased lipophilicity facilitating interaction with and disruption of the bacterial cell membrane. Such structural modifications are crucial for studying how peptide conformation and amphiphilicity relate to biological function.
Non-ribosomal peptides (NRPs) are a diverse class of natural products synthesized by microorganisms, not by the ribosome, but by large enzyme complexes called non-ribosomal peptide synthetases (NRPSs). mdpi.com A key feature of NRPs is their frequent inclusion of non-proteinogenic amino acids, D-amino acids, and other unusual building blocks. mdpi.comrsc.org
While (S)-2-aminooctanoic acid is not a widely reported component of known natural NRPs, its structure is representative of the types of fatty acid-like amino acid building blocks that NRPS machinery can incorporate. The study of synthetic peptides containing 2-AOA helps elucidate the structure-activity relationships of natural NRPs that possess lipophilic moieties. The synthesis of NRP analogues containing (S)-2-aminooctanoic acid allows researchers to probe the importance of lipophilicity for the peptide's mechanism of action and to develop novel bioactive compounds that mimic natural NRPs.
The incorporation of (S)-2-aminooctanoic acid into a peptide chain can be achieved using standard peptide synthesis methodologies, both in solution and on a solid phase.
Solid-Phase Peptide Synthesis (SPPS): This is the most common method for peptide synthesis. numberanalytics.comresearchgate.net For incorporation using the prevalent Fmoc/t-Bu strategy, a protected version, Fmoc-(S)-2-aminooctanoic acid-OH, would be used. The synthesis cycle involves:
Anchoring: The first C-terminal amino acid is attached to an insoluble resin support.
Deprotection: The temporary Nα-Fmoc protecting group is removed from the resin-bound amino acid.
Coupling: The free carboxyl group of the incoming Fmoc-(S)-2-aminooctanoic acid-OH is activated by a coupling reagent (e.g., HBTU, HATU) and reacted with the free amino group on the growing peptide chain.
Washing: Excess reagents are washed away. This cycle is repeated until the desired sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed. The lipophilic nature of the hexyl side chain does not typically interfere with the coupling chemistry but may require optimized solvent choices to ensure proper resin swelling and reaction kinetics.
Solution-Phase Synthesis: While less common for long peptides, solution-phase synthesis is valuable for large-scale production or the synthesis of short peptide fragments. nih.gov In this approach, protected amino acids are coupled sequentially in a suitable organic solvent. Each intermediate dipeptide, tripeptide, etc., must be isolated and purified before the next coupling step. The synthesis requires protection of the C-terminal carboxyl group (e.g., as a methyl or benzyl (B1604629) ester) and the N-terminal amino group (e.g., with Boc or Cbz protecting groups). The principles are similar to SPPS, but purification challenges are more significant.
Biochemical and Biocatalytic Transformations Involving S 2 Aminooctanoic Acid Hydrochloride in Non Human Systems
Enzymatic Recognition and Substrate Specificity Studies
The interaction of (S)-2-aminooctanoic acid with enzymes is fundamental to its biocatalytic production and potential biological roles. Key enzyme families in this context include ligases and transferases, whose specificity and stereoselectivity are critical.
L-amino acid ligases (LALs) are a superfamily of ATP-grasp enzymes that catalyze the formation of dipeptide bonds. nih.govresearchgate.net While direct studies detailing the interaction of (S)-2-aminooctanoic acid with a broad range of LALs are not extensively documented, the general mechanism of these enzymes provides a framework for potential interactions. LALs typically exhibit high substrate specificity for both the N-terminal and C-terminal amino acid substrates. mdpi.com For an enzyme to utilize (S)-2-aminooctanoic acid, its binding pocket would need to accommodate the eight-carbon aliphatic side chain. The characterization of novel LALs, such as L-aspartate-L-methionine ligase (LdmS) from Staphylococcus aureus, highlights the diversity within this enzyme family and the potential for undiscovered ligases that may act on non-standard amino acids like (S)-2-aminooctanoic acid. researchgate.net
In contrast, the interaction with amino transferases is well-documented. A ω-transaminase originating from the bacterium Chromobacterium violaceum has been successfully used for the biocatalytic production of (S)-2-aminooctanoic acid. nih.govresearchgate.net This enzyme facilitates the transfer of an amino group from an amino donor to a keto-acid acceptor, 2-oxooctanoic acid, to form the corresponding amino acid. The efficiency of this transaminase demonstrates its capacity to recognize and bind the octanoic acid backbone, leading to a highly specific transformation. nih.gov This interaction is pivotal for the biocatalyic synthesis of enantiomerically pure (S)-2-aminooctanoic acid. nih.govresearchgate.net
Table 1: Documented Enzyme Interactions with (S)-2-Aminooctanoic Acid or its Precursors
| Enzyme Type | Specific Enzyme | Source Organism | Substrate(s) | Product | Research Finding | Citation |
|---|---|---|---|---|---|---|
| Transferase | ω-Transaminase | Chromobacterium violaceum | 2-oxooctanoic acid, Amino donor | (S)-2-Aminooctanoic acid | Efficient biocatalytic conversion with high enantiomeric excess (>98% ee). | nih.govresearchgate.net |
| Ligase | L-Amino Acid Ligases (general) | Various Gram-positive bacteria | L-amino acids | Dipeptides | General mechanism involves ATP-dependent ligation; specificity is determined by binding pocket architecture. Direct interaction with (S)-2-aminooctanoic acid is not yet broadly documented but is theoretically possible. | nih.govmdpi.com |
Enzymatic reactions are renowned for their high stereospecificity, a crucial feature in the synthesis of chiral molecules like (S)-2-aminooctanoic acid. The stereospecificity of enzymes acting on fatty acid derivatives, including those with an octanoic acid backbone, is determined by the three-dimensional structure of the enzyme's active site. studysmarter.co.uk
The biosynthesis of (S)-2-aminooctanoic acid using the transaminase from Chromobacterium violaceum serves as a prime example of enzyme stereospecificity. The reaction yields the (S)-enantiomer with an enantiomeric excess greater than 98%, indicating that the enzyme's active site is precisely configured to bind the substrate and catalyze the amination in a stereochemically controlled manner. nih.govresearchgate.net This level of specificity is common among enzymes involved in amino acid metabolism. youtube.com
Broader studies on enzymes that metabolize fatty acids, such as lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450s (CYP), also underscore the principle of stereospecificity. nih.gov While these enzymes typically act on longer-chain fatty acids, the principles of substrate recognition and stereoselective catalysis are applicable. For instance, the enzymatic dehydrogenation in the biosynthesis of 3-ethylidene-L-azetidine-2-carboxylic acid from isoleucine by Streptomyces cacaoi involves a highly specific, antiperiplanar elimination of hydrogen atoms, demonstrating the precise spatial control exerted by the enzyme. nih.gov Such mechanisms are fundamental to understanding how enzymes can selectively produce one stereoisomer of a molecule like 2-aminooctanoic acid.
Microbial Biosynthesis and Degradation Pathways
Microorganisms are central to the synthesis and turnover of (S)-2-aminooctanoic acid in nature. They possess diverse metabolic pathways capable of both constructing this unnatural amino acid and breaking it down.
DL-2-Aminooctanoic acid is classified as a secondary metabolite. hmdb.ca Secondary metabolites are compounds that are not essential for the primary metabolism (i.e., growth and reproduction) of an organism but often serve specialized functions, such as signaling or defense. hmdb.ca
The biocatalytic production of (S)-2-aminooctanoic acid has been utilized to modify antimicrobial peptides (AMPs), specifically a derivative of lactoferricin (B1576259) B. nih.govmedchemexpress.com The conjugation of this fatty amino acid to the peptide improved its antibacterial activity significantly. nih.govresearchgate.net This application suggests a role for (S)-2-aminooctanoic acid as a building block for bioactive secondary metabolites or their synthetic analogues. While its natural occurrence in microbial products is not widely reported, its synthesis and incorporation into peptides highlight its potential as a component of microbially-derived bioactive compounds.
The primary documented enzymatic pathway for the formation of (S)-2-aminooctanoic acid in a microbial context is through transamination. Research has demonstrated a robust biocatalytic process using a ω-transaminase from Chromobacterium violaceum DSM30191. researchgate.net
The key steps in this pathway are:
Precursor Provision : The keto acid precursor, 2-oxooctanoic acid, serves as the amino group acceptor.
Transamination : The ω-transaminase catalyzes the transfer of an amino group from a suitable donor molecule (e.g., an amino acid like alanine (B10760859) or an amine) to the C-2 position of 2-oxooctanoic acid.
Product Formation : This stereospecific reaction yields (S)-2-aminooctanoic acid with high enantiopurity. nih.gov
The conversion efficiency of this process has been reported to be between 52-80%, depending on the ratio of the amino group donor to the acceptor. nih.govresearchgate.net This pathway represents a viable and environmentally friendly method for producing this unnatural amino acid from renewable feedstocks. colab.ws
Table 2: Microbial Synthesis Pathway for (S)-2-Aminooctanoic Acid
| Pathway Step | Enzyme | Substrate | Product | Key Features | Citation |
|---|---|---|---|---|---|
| Transamination | ω-Transaminase (Chromobacterium violaceum) | 2-oxooctanoic acid | (S)-2-Aminooctanoic acid | High stereospecificity (>98% ee), Conversion efficiency of 52-80%. | nih.govresearchgate.net |
Direct studies on the biodegradation of (S)-2-aminooctanoic acid in environmental settings are limited. However, insights can be drawn from the microbial degradation of related compounds. Microorganisms, particularly bacteria and fungi, possess a vast arsenal (B13267) of enzymes capable of breaking down a wide variety of organic molecules, including amino acids and fatty acids. nih.gov
Bacteria of the genus Sphingosinecella have been shown to degrade complex amino acid-containing compounds like microcystins. mdpi.com These bacteria utilize a series of hydrolytic enzymes (proteases) to cleave peptide bonds, ultimately breaking the molecule down into smaller peptides and amino acids. mdpi.com This suggests that microorganisms equipped with suitable proteases and amidases could potentially hydrolyze amide bonds involving (S)-2-aminooctanoic acid if it were part of a larger peptide.
Furthermore, the degradation of the octanoic acid carbon skeleton is likely to proceed via pathways established for fatty acid metabolism, such as β-oxidation. The degradation of the plastic additive 2,6-di-tert-butylphenol (B90309) by Pseudomonas aeruginosa san ai led to the upregulation of proteins involved in amino acid metabolism, particularly glutamate (B1630785) metabolism, indicating a broad capacity of this bacterium to process diverse organic structures and channel them into central metabolic pathways. rsc.org While perfluorooctanoic acid (PFOA) has been shown to be highly persistent and microbiologically inert under the conditions tested, this is largely due to the strength of the carbon-fluorine bonds. nih.gov The carbon-hydrogen bonds in (S)-2-aminooctanoic acid are much more susceptible to microbial enzymatic attack. Therefore, it is plausible that soil and aquatic microorganisms can degrade (S)-2-aminooctanoic acid, utilizing its carbon and nitrogen content as a nutrient source.
Role in Cellular Processes of Non-Human Organisms
The direct participation of (S)-2-Aminooctanoic acid in the native cellular processes of non-human organisms is not extensively documented in current scientific literature. However, its biocatalytic production and subsequent biochemical utilization have been demonstrated, highlighting its potential as a building block for bioactive compounds.
A significant breakthrough in the synthesis of (S)-2-Aminooctanoic acid involves the use of a biocatalyst. Researchers have successfully produced this unnatural fatty amino acid with a high enantiomeric excess of over 98% using a transaminase from the bacterium Chromobacterium violaceum. nih.gov This biocatalytic transformation demonstrates the potential for microbial enzymes to synthesize novel amino acids. The conversion efficiency of this process ranges from 52% to 80%, depending on the ratio of the amino group donor to the acceptor. nih.gov
The primary documented role of the synthesized (S)-2-Aminooctanoic acid is in the post-translational modification of peptides. Specifically, it has been used to modify an antimicrobial peptide (AMP) derived from lactoferricin B. nih.gov The addition of the 2-aminooctanoic acid moiety to the peptide, a process known as lipidation, significantly enhances its hydrophobicity. This increased hydrophobicity is a common strategy to improve the efficacy of antimicrobial peptides. nih.gov
The modification of the lactoferricin B-derived peptide with (S)-2-Aminooctanoic acid resulted in a substantial improvement in its antimicrobial activity, with up to a 16-fold increase observed. nih.govresearchgate.net This enhancement is attributed to the fatty acid component of 2-aminooctanoic acid, which facilitates the interaction of the peptide with the bacterial cell membrane.
Table 1: Biocatalytic Synthesis of (S)-2-Aminooctanoic Acid
| Enzyme | Source Organism | Substrate | Product | Enantiomeric Excess | Conversion Efficiency | Reference |
|---|---|---|---|---|---|---|
| Transaminase | Chromobacterium violaceum | 2-oxooctanoic acid | (S)-2-Aminooctanoic acid | >98% | 52-80% | nih.gov |
Table 2: Improved Antimicrobial Activity of Lactoferricin B-Derived Peptide Modified with (S)-2-Aminooctanoic Acid
| Organism | Minimal Inhibitory Concentration (MIC) of C-terminally Modified Peptide (μg/ml) | Reference |
|---|---|---|
| Escherichia coli | 25 | researchgate.net |
| Bacillus subtilis | 50 | researchgate.net |
| Salmonella typhimurium | 100 | researchgate.net |
| Pseudomonas aeruginosa | 200 | researchgate.net |
Currently, there is no direct scientific evidence to suggest that (S)-2-Aminooctanoic acid is endogenously produced or utilized as a signaling molecule in bacterial or fungal communication systems like quorum sensing. Quorum sensing is a cell-to-cell communication process that bacteria and some fungi use to coordinate group behaviors. plos.orgnih.gov This communication relies on the production and detection of small signaling molecules called autoinducers. nih.gov
While various amino acids and their derivatives play crucial roles in these signaling pathways, research has not yet identified a role for (S)-2-Aminooctanoic acid in these processes. The Human Metabolome Database does classify DL-2-Aminooctanoic acid as a secondary metabolite that may serve as a signaling molecule, but this is a general classification and not based on specific demonstrated functions in bacterial or fungal signaling. hmdb.ca
There is currently a lack of specific evidence demonstrating that (S)-2-Aminooctanoic acid serves as a natural precursor for the biosynthesis of specialized metabolites in plants or invertebrates. Plants and invertebrates are known to produce a vast array of specialized, or secondary, metabolites, many of which are derived from amino acids. nih.gov These compounds serve various ecological functions, including defense against herbivores and pathogens. nih.gov
For example, plants produce numerous non-proteinogenic amino acids that act as defensive compounds. nih.gov Similarly, marine invertebrates are a rich source of unique metabolites, though the biosynthesis of these compounds is often complex and can involve symbiotic microorganisms.
The Human Metabolome Database indicates that DL-2-Aminooctanoic acid has been detected in various animal sources, including chickens, domestic pigs, and anatids (ducks, geese, and swans), as well as in cow's milk. hmdb.ca However, its presence in these organisms does not confirm its role as a precursor for other metabolites; it may simply be a metabolic byproduct or absorbed from dietary sources. Further research is required to elucidate the complete metabolic pathways and the potential role of (S)-2-Aminooctanoic acid as a building block for more complex natural products in non-human organisms.
Advanced Spectroscopic and Structural Characterization of S 2 Aminooctanoic Acid Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.
High-Resolution NMR Techniques for Structural Elucidation
High-resolution NMR, including one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments, allows for the unambiguous assignment of all proton and carbon signals in the molecule, confirming its covalent structure.
For (S)-2-Aminooctanoic acid hydrochloride, the proton (¹H) NMR spectrum is expected to show distinct signals for each unique proton. The α-proton (H2) adjacent to the ammonium (B1175870) and carboxyl groups would appear as a multiplet significantly downfield due to the deshielding effects of these electron-withdrawing groups. The protons of the long alkyl chain (H3 to H7) would resonate in the typical aliphatic region, with the terminal methyl group (H8) appearing as a triplet furthest upfield. The acidic proton of the carboxylic acid and the protons on the nitrogen of the ammonium group are expected to be broad and may exchange with deuterium (B1214612) in a D₂O shake experiment.
The carbon-¹³ (¹³C) NMR spectrum provides complementary information. The carbonyl carbon (C1) of the carboxylic acid is the most deshielded, appearing far downfield. nih.gov The α-carbon (C2), bonded to the nitrogen, would also be significantly downfield compared to the other aliphatic carbons. The carbons of the hexyl chain (C3-C8) would appear in the typical upfield aliphatic region.
Two-dimensional NMR techniques would be crucial for definitive assignments. A Correlation Spectroscopy (COSY) experiment would reveal the coupling network between adjacent protons (e.g., H2 with H3, H3 with H4, etc.), confirming the sequence of the alkyl chain. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal with its directly attached carbon, allowing for the assignment of each CH, CH₂, and CH₃ group.
Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound in a polar solvent (e.g., D₂O)
| Proton Label | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Inferred Coupling (J) |
| H2 (α-H) | 3.8 - 4.2 | Triplet | J(H2,H3) ≈ 7 Hz |
| H3 | 1.8 - 2.0 | Multiplet | - |
| H4-H7 | 1.2 - 1.6 | Multiplet | - |
| H8 (CH₃) | 0.8 - 1.0 | Triplet | J(H7,H8) ≈ 7 Hz |
| NH₃⁺ | 8.0 - 9.0 | Broad Singlet | - |
| COOH | 11.0 - 12.0 | Broad Singlet | - |
Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Label | Predicted Chemical Shift (ppm) |
| C1 (C=O) | 170 - 175 |
| C2 (α-C) | 53 - 58 |
| C3 | 30 - 35 |
| C4 | 28 - 32 |
| C5 | 25 - 29 |
| C6 | 21 - 24 |
| C7 | 30 - 34 |
| C8 (CH₃) | 13 - 15 |
Dynamic NMR Studies of Molecular Flexibility
Dynamic NMR (DNMR) is used to study chemical processes that occur on a timescale comparable to the NMR experiment, such as conformational changes or restricted bond rotations. frontiersin.org For this compound, the primary source of molecular flexibility is the rotation around the carbon-carbon single bonds of the hexyl side chain.
At room temperature, the rotation around these σ-bonds is typically very fast. This rapid motion means that NMR spectroscopy observes a time-averaged conformation, resulting in sharp, well-defined signals for each proton and carbon. Therefore, standard NMR spectra would likely not show evidence of distinct, stable conformers (rotamers) at room temperature.
However, variable-temperature (VT) NMR experiments could provide insight into the molecule's conformational energy landscape. By lowering the temperature, the rate of interconversion between different conformers could be slowed. If the energy barrier to rotation around a particular bond is sufficiently high, cooling the sample could lead to the decoalescence of a time-averaged signal into separate signals for each distinct conformer. For a simple, unhindered alkyl chain as in (S)-2-Aminooctanoic acid, it is unlikely that such phenomena would be observed before the solvent freezes, as the energy barriers to rotation are generally low.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including FTIR and Raman, probes the vibrational modes of molecules. Each functional group has characteristic vibrational frequencies, allowing these techniques to be used for functional group identification and molecular fingerprinting.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It is particularly useful for identifying polar functional groups. In this compound, the key functional groups are the carboxylic acid, the ammonium group (from the protonated amine), and the alkyl chain.
The spectrum would be characterized by several key absorptions. A very broad peak from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration within a hydrogen-bonded carboxylic acid. researchgate.net The C=O stretch of the carboxylic acid would give rise to a strong, sharp band around 1700-1730 cm⁻¹. The ammonium group (NH₃⁺) would display N-H stretching vibrations in the 3000-3200 cm⁻¹ region and a characteristic N-H bending (asymmetric) vibration around 1600-1630 cm⁻¹. researchgate.netresearchgate.net The aliphatic C-H stretching vibrations of the hexyl chain would appear just below 3000 cm⁻¹. okstate.edu
Interactive Table 3: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 2500-3300 | O-H stretch | Carboxylic Acid (dimer) | Strong, Broad |
| 3000-3200 | N-H stretch | Ammonium (NH₃⁺) | Medium, Broad |
| 2850-2960 | C-H stretch | Alkyl Chain | Medium-Strong |
| 1700-1730 | C=O stretch | Carboxylic Acid | Strong |
| 1600-1630 | N-H bend (asymmetric) | Ammonium (NH₃⁺) | Medium |
| 1500-1550 | N-H bend (symmetric) | Ammonium (NH₃⁺) | Medium |
| 1400-1470 | C-H bend | Alkyl Chain | Variable |
| ~1250 | C-O stretch | Carboxylic Acid | Medium |
| ~920 | O-H bend (out-of-plane) | Carboxylic Acid (dimer) | Medium, Broad |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. It is particularly sensitive to vibrations of non-polar bonds, making it an excellent tool for analyzing the carbon backbone of organic molecules. nih.gov The resulting spectrum serves as a unique "molecular fingerprint" that can be used for identification. nih.govarxiv.org
For this compound, the Raman spectrum would be dominated by signals from the alkyl chain. Strong peaks corresponding to C-H stretching (~2800-3000 cm⁻¹) and C-C skeletal stretching (~800-1200 cm⁻¹) would be prominent. researchgate.net While the C=O stretch is also Raman active, it is typically weaker than in the IR spectrum. The pattern of bands in the fingerprint region (< 1500 cm⁻¹) is highly specific to the molecule's structure and conformation. nih.gov Advanced techniques like Raman Optical Activity (ROA) could even be used to probe the molecule's chirality directly, providing a unique spectral signature for the (S)-enantiomer versus the (R)-enantiomer. rsc.org
Interactive Table 4: Predicted Raman Shifts for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 2850-2960 | C-H stretch | Alkyl Chain | Strong |
| ~1440 | CH₂ scissoring | Alkyl Chain | Medium |
| ~1300 | CH₂ twisting | Alkyl Chain | Medium |
| 800-1200 | C-C stretch | Carbon Backbone | Strong |
| ~890 | C-C-N symmetric stretch | Amino Acid Skeleton | Medium |
X-ray Crystallography and Single Crystal Diffraction Studies
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides definitive information on bond lengths, bond angles, and, crucially for a chiral molecule, the absolute configuration of the stereocenter. thepharmajournal.comnih.gov
While no published crystal structure for this compound is currently available, a hypothetical study would involve growing a suitable single crystal from solution. Analysis of this crystal would yield the precise coordinates of each atom (including the chloride counter-ion) within the crystal lattice. This would unambiguously confirm the (S)-configuration at the C2 carbon.
Interactive Table 5: Illustrative Crystallographic Data for an Amino Acid Hydrochloride (Based on Glycine (B1666218) HCl aip.org)
| Parameter | Illustrative Value |
| Chemical Formula | C₈H₁₈ClNO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.1 |
| b (Å) | ~5.2 |
| c (Å) | ~13.7 |
| β (°) | ~97.2 |
| Volume (ų) | ~507 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | ~1.29 |
Determination of Absolute Configuration
The absolute configuration of a chiral molecule, which describes the three-dimensional arrangement of its atoms, is a fundamental property that dictates its interaction with other chiral systems. For α-amino acids like (S)-2-aminocaproic acid, the Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (R) or (S) descriptor to the chiral center. In the case of (S)-2-aminocaproic acid, the amino group, carboxylic acid group, the hexyl side chain, and a hydrogen atom are attached to the α-carbon.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. In the case of (S)-2-aminocaproic acid hydrochloride, the presence of a protonated amino group (-NH3+), a carboxylic acid group (-COOH), and a chloride anion (Cl-) leads to a complex network of strong hydrogen bonds.
These hydrogen bonds are the dominant forces dictating the crystal structure. The -NH3+ group can act as a hydrogen bond donor to the chloride ion and the carbonyl oxygen of the carboxylic acid group of a neighboring molecule. Similarly, the hydroxyl group of the carboxylic acid can donate a hydrogen bond to a chloride ion or another carboxylic acid group. These interactions lead to the formation of well-defined supramolecular synthons, which are repeating structural motifs within the crystal. nih.gov
Table 1: Potential Intermolecular Interactions in this compound Crystals
| Interacting Groups | Type of Interaction | Role in Crystal Packing |
| -NH3+ and Cl- | Hydrogen Bond (N-H···Cl) | Primary charge-assisted hydrogen bond, key for lattice formation. |
| -NH3+ and C=O | Hydrogen Bond (N-H···O) | Connects adjacent amino acid molecules into chains or layers. |
| -COOH and Cl- | Hydrogen Bond (O-H···Cl) | Further stabilizes the crystal lattice through interactions with the anion. |
| -COOH and -COOH | Hydrogen Bond (O-H···O) | Can lead to the formation of carboxylic acid dimers. |
| Hexyl Side Chains | van der Waals Forces | Contribute to the overall packing density and stability. |
Polymorphism and Solid-State Structural Variability
Polymorphism is the ability of a solid material to exist in more than one crystalline form. rsc.org Different polymorphs of the same compound can exhibit distinct physical properties, such as solubility, melting point, and stability. The existence of polymorphism in amino acid salts is a well-documented phenomenon. researchgate.net For instance, glycine, the simplest amino acid, is known to have at least three polymorphs under ambient conditions. nih.gov
The potential for polymorphism in (S)-2-aminocaproic acid hydrochloride arises from the conformational flexibility of the molecule and the possibility of different hydrogen-bonding patterns. rsc.org The rotation around the C-C bonds in the hexyl side chain and the Cα-Cβ bond can lead to different molecular conformations. These different conformers can then pack in various ways in the solid state, giving rise to different crystal structures.
The formation of different polymorphs can often be influenced by crystallization conditions such as the choice of solvent, temperature, and the presence of impurities. nih.gov While specific polymorphs of (S)-2-aminocaproic acid hydrochloride have not been reported in the literature, it is a strong possibility given the structural characteristics of the molecule and the observed behavior of similar amino acid salts. The identification and characterization of potential polymorphs are crucial for ensuring the consistency and performance of any material.
Chiroptical Spectroscopy for Enantiomeric Purity and Conformational Insights
Chiroptical spectroscopy techniques are invaluable for studying chiral molecules as they provide information about their stereochemistry and conformation in solution.
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure. For α-amino acids, the primary chromophore is the carboxyl group, which typically exhibits a CD band in the far-UV region (around 200-220 nm).
For (S)-amino acids (L-amino acids), a positive Cotton effect (a positive CD band) is generally observed for the n → π* transition of the carboxyl group around 210-215 nm in acidic solution. rsc.org The position and intensity of this band can be influenced by the nature of the side chain and the solvent environment. The long alkyl chain of (S)-2-aminocaproic acid is not expected to have a strong electronic effect on the carboxyl chromophore, but it can influence the conformational equilibrium of the molecule, which in turn may affect the CD spectrum.
CD spectroscopy is a powerful tool for confirming the enantiomeric purity of a sample. A pure sample of (S)-2-aminocaproic acid hydrochloride will show a specific CD spectrum, while its enantiomer, (R)-2-aminocaproic acid hydrochloride, will exhibit a mirror-image spectrum. A racemic mixture will be CD silent.
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation as a function of wavelength. rsc.org An ORD spectrum displays a plain curve at wavelengths far from an absorption band and shows a characteristic "Cotton effect" (a peak and a trough) in the vicinity of a chromophore's absorption.
Similar to CD spectroscopy, the ORD spectrum of (S)-2-aminocaproic acid hydrochloride would be dominated by the Cotton effect associated with the carboxyl chromophore. For L-α-amino acids, a positive Cotton effect is typically observed, with the specific rotation becoming more positive as the wavelength decreases towards the absorption maximum, followed by a sharp decrease and crossing the zero axis. rsc.org
The magnitude of the optical rotation is dependent on the concentration of the sample, the path length of the light, the temperature, the solvent, and the wavelength of the light used. ORD can be used to determine the specific rotation of (S)-2-aminocaproic acid hydrochloride, which is a characteristic physical property of the compound.
Table 2: Summary of Chiroptical Properties for (S)-α-Amino Acids
| Technique | Chromophore | Expected Observation for (S)-Configuration | Information Gained |
| Circular Dichroism (CD) | Carboxyl (-COOH) | Positive Cotton effect around 210-215 nm (in acid) | Absolute configuration, enantiomeric purity, conformational information |
| Optical Rotatory Dispersion (ORD) | Carboxyl (-COOH) | Positive Cotton effect | Absolute configuration, specific rotation, conformational information |
Computational and Theoretical Investigations of S 2 Aminooctanoic Acid Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic properties and intrinsic reactivity of (S)-2-Aminooctanoic acid hydrochloride. These methods, grounded in the principles of quantum mechanics, allow for the detailed analysis of molecular orbitals, charge distribution, and energetic landscapes.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) has become a principal tool for investigating the ground state properties of amino acids and their derivatives due to its favorable balance of computational cost and accuracy. mdpi.comresearchgate.net For this compound, DFT calculations can predict a range of important molecular descriptors. These calculations are typically performed on the protonated form of the amino acid, reflecting its state in the hydrochloride salt.
DFT studies reveal the optimized geometry of the molecule, providing precise bond lengths, bond angles, and dihedral angles. From this optimized structure, properties such as the dipole moment, polarizability, and the distribution of electrostatic potential can be determined. The presence of the electron-withdrawing ammonium (B1175870) group and the carboxylic acid group, along with the nonpolar octyl chain, creates a distinct electronic profile. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical for understanding the molecule's reactivity. The HOMO is typically localized on the carboxyl and amino groups, indicating these as likely sites for nucleophilic attack, while the LUMO distribution suggests sites for electrophilic attack. acs.org The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.
Table 1: Representative Ground State Properties of (S)-2-Aminooctanoic Acid Calculated using DFT
| Property | Calculated Value | Unit |
| Total Energy | -533. | Hartrees |
| Dipole Moment | 2.5 | Debye |
| HOMO Energy | -6.8 | eV |
| LUMO Energy | 0.5 | eV |
| HOMO-LUMO Gap | 7.3 | eV |
| Polarizability | 18.5 | ų |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar long-chain amino acids. Specific values for this compound would require dedicated computational studies.
Ab Initio Methods for Excited State Calculations
While DFT is powerful for ground-state properties, ab initio methods such as Time-Dependent Density Functional Theory (TD-DFT) and Configuration Interaction Singles (CIS) are employed to investigate the electronic excited states. uba.arrsc.orgusc.edu These calculations are crucial for predicting spectroscopic properties, such as UV-Vis absorption spectra, by determining the energies of vertical electronic transitions from the ground state to various excited states. rsc.org
For this compound, these calculations can identify the nature of the electronic transitions, for instance, whether they are localized on the peptide backbone, the carboxyl group, or involve charge transfer between different parts of the molecule. researchgate.net The results of ab initio excited state calculations can help in understanding the photophysical behavior of the molecule, which is pertinent in various scientific and technological applications.
Table 2: Illustrative Excited State Properties of (S)-2-Aminooctanoic Acid from Ab Initio Calculations
| Transition | Excitation Energy (eV) | Oscillator Strength | Major Contribution |
| S0 -> S1 | 5.8 | 0.02 | n -> π* (C=O) |
| S0 -> S2 | 6.5 | 0.15 | σ -> σ* (alkyl chain) |
| S0 -> S3 | 7.1 | 0.09 | n -> σ* (N-H) |
Note: This table presents hypothetical data based on typical results for amino acids to illustrate the output of ab initio excited state calculations. uba.aramanote.com
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a powerful lens through which to view the dynamic nature of this compound in various environments. By simulating the atomic motions over time, MD can reveal the accessible conformations and the influence of solvent and temperature on the molecule's behavior. nih.gov
Trajectory Analysis of Solvent Effects and Temperature Dependence
MD simulations of this compound in explicit solvent, typically water, allow for a detailed analysis of its solvation structure and dynamics. The amphiphilic nature of the molecule, with its polar head group (amino and carboxyl groups) and nonpolar alkyl tail, leads to complex interactions with water molecules. rsc.org Trajectory analysis can reveal the formation of hydration shells around the polar regions and the hydrophobic effect driving the conformation of the alkyl chain.
The influence of temperature on the conformational flexibility can also be systematically studied. nih.gov At higher temperatures, the kinetic energy of the molecule increases, leading to more frequent transitions between different conformational states and a greater exploration of the conformational space. This can be quantified by analyzing parameters such as the radius of gyration and the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation.
Exploration of Conformational Landscapes
The long aliphatic chain of (S)-2-Aminooctanoic acid allows for a rich conformational landscape. MD simulations can map this landscape by sampling the numerous possible dihedral angles of the octyl chain. nih.govacs.org The analysis of the Ramachandran-like plots for the backbone dihedral angles (phi and psi) and the chi angles for the side chain provides a statistical distribution of the preferred conformations. mdpi.com
These simulations can identify the most stable conformers and the energy barriers between them. For an amphiphilic molecule like this, conformations can range from extended, linear forms to more compact, folded structures where the alkyl tail may interact with itself. The presence of the hydrochloride counter-ion will also influence the conformational preferences of the head group through electrostatic interactions.
Docking and Molecular Modeling Studies of Ligand-Receptor Interactions (Conceptual, non-human focus)
Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In a conceptual, non-human context, docking studies can explore the potential interactions of this compound with various receptors, such as those found in microorganisms or synthetic cavities.
Given its structure as a fatty acid amino acid, this compound could be investigated as a ligand for fatty acid binding proteins (FABPs) or other receptors that have pockets accommodating long-chain hydrocarbons. nih.govbiorxiv.orgbiorxiv.orgnih.gov Docking simulations would place the molecule into the binding site of a receptor and score the different poses based on factors like intermolecular forces, including hydrogen bonds, electrostatic interactions, and van der Waals forces.
These studies can provide hypotheses about the key residues in a receptor that are important for binding and the specific parts of the this compound molecule that contribute most to the binding affinity. For instance, the ammonium and carboxylate groups would be expected to form salt bridges or hydrogen bonds with polar residues in the binding pocket, while the aliphatic tail would likely occupy a hydrophobic channel. uba.ar Such conceptual studies are valuable for the rational design of novel molecules with specific binding properties in various biotechnological applications.
Prediction of Spectroscopic Properties from First Principles
The in silico prediction of spectroscopic properties through first-principles quantum chemical calculations offers a powerful, non-destructive method to understand the structural and electronic characteristics of molecules. For this compound, these computational approaches can provide valuable insights into its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra, complementing and guiding experimental investigations. Methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are central to these predictions. nih.govmdpi.com
The process typically begins with the optimization of the molecule's three-dimensional geometry using a selected level of theory, such as the widely used B3LYP functional with a basis set like 6-311++G(d,p). core.ac.ukresearchgate.net This step is crucial as the accuracy of the predicted spectra is highly dependent on the quality of the optimized structure. Following geometry optimization, the same theoretical framework can be employed to calculate various spectroscopic parameters.
Prediction of NMR Spectra
First-principles calculations of NMR spectra are invaluable for the structural elucidation of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method is a standard and effective approach for predicting the isotropic chemical shifts (δ) of ¹H and ¹³C nuclei. core.ac.uk This method computes the nuclear magnetic shielding tensors, which are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts that can be directly compared with experimental data.
For this compound, the protonated amine and the carboxylic acid group, along with the chiral center and the alkyl chain, present a distinct electronic environment for each nucleus. Computational models can predict the chemical shifts for each carbon and hydrogen atom, aiding in the assignment of complex experimental spectra. The accuracy of these predictions can be very high, often with a mean absolute error of less than 0.10 ppm for ¹H shifts when using appropriate functionals and basis sets. github.io
Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar amino acid hydrochlorides calculated using DFT methods.
Table 1: Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C1 (COOH) | ~11.0-12.0 | ~173-176 |
| C2 (CH-NH₃⁺) | ~4.0-4.2 | ~54-57 |
| C3 (CH₂) | ~1.8-2.0 | ~30-33 |
| C4 (CH₂) | ~1.3-1.5 | ~28-30 |
| C5 (CH₂) | ~1.2-1.4 | ~24-26 |
| C6 (CH₂) | ~1.2-1.4 | ~22-24 |
| C7 (CH₂) | ~1.2-1.4 | ~31-33 |
| C8 (CH₃) | ~0.8-0.9 | ~13-15 |
| NH₃⁺ | ~8.0-8.5 | - |
Prediction of Infrared (IR) Spectra
The vibrational frequencies in an IR spectrum correspond to the various stretching, bending, and torsional motions within a molecule. DFT calculations can predict these frequencies by computing the second derivatives of the energy with respect to the nuclear coordinates at the optimized geometry. dtic.mil These calculations yield a set of harmonic vibrational modes and their corresponding intensities, which can be plotted to generate a theoretical IR spectrum.
For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid, the N-H stretches of the ammonium group, the C=O stretch of the carbonyl, and various C-H and C-C stretching and bending modes from the alkyl chain. The formation of the hydrochloride salt significantly influences the spectrum, particularly in the regions of the N-H and O-H stretching frequencies, due to hydrogen bonding with the chloride ion. Computational studies on similar amino acid hydrochlorides have shown that DFT can accurately model these interactions and their effects on the vibrational spectrum. researchgate.netrsc.org
An illustrative table of predicted key vibrational frequencies for this compound is presented below.
Table 2: Predicted Key Infrared (IR) Frequencies for this compound
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~3400-2500 | O-H stretch (carboxylic acid, broad due to H-bonding) |
| ~3100-2800 | N-H stretch (ammonium, broad due to H-bonding) |
| ~2960-2850 | C-H stretch (alkyl chain) |
| ~1730-1710 | C=O stretch (carbonyl of carboxylic acid) |
| ~1600-1500 | N-H bend (ammonium) |
| ~1470-1450 | C-H bend (alkyl chain) |
| ~1250-1150 | C-O stretch (carboxylic acid) |
| ~950-900 | O-H bend (out-of-plane, carboxylic acid dimer) |
Prediction of UV-Vis Spectra
The prediction of electronic absorption spectra, which fall in the UV-Vis range, is accomplished using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. youtube.com
For a simple aliphatic amino acid like this compound, significant absorption is expected only in the far-UV region. The primary electronic transitions would be the n → π* and π → π* transitions associated with the carbonyl group of the carboxylic acid. researchgate.net Studies on similar amino acids have shown that TD-DFT calculations, often using functionals like CAM-B3LYP which are good for charge-transfer excitations, can accurately predict these absorption maxima. rsc.org The presence of the hydrochloride salt is not expected to dramatically shift the main absorption bands, but the solvent environment can have a noticeable effect, which can also be modeled computationally.
An illustrative table of predicted UV-Vis absorption maxima for this compound is provided below.
Table 3: Predicted UV-Vis Absorption for this compound
| Predicted λ_max (nm) | Electronic Transition | Associated Chromophore |
|---|---|---|
| ~205-215 | π → π | C=O (Carbonyl) |
| ~280-300 | n → π | C=O (Carbonyl) |
Mechanistic Investigations of Reactions Involving S 2 Aminooctanoic Acid Hydrochloride
Reaction Pathways in Synthesis
The synthesis of enantiomerically pure α-amino acids such as (S)-2-Aminooctanoic acid is a significant area of research in organic chemistry. Understanding the reaction pathways is key to achieving high yields and stereoselectivity.
The asymmetric synthesis of α-amino acids often relies on controlling the formation of specific stereoisomers through the management of transition states in the reaction. Various chiral auxiliaries and catalysts are employed to create a chiral environment that energetically favors the formation of one enantiomer over the other.
While specific transition state analysis for the synthesis of (S)-2-Aminooctanoic acid is not extensively documented in publicly available literature, general principles from asymmetric amino acid synthesis can be applied. For instance, in the alkylation of glycine (B1666218) enolates, a chiral auxiliary is used to direct the incoming alkyl group (in this case, a hexyl group) to a specific face of the enolate. The transition state model would involve the chelation of a metal ion by the enolate and the chiral auxiliary, creating a rigid structure that blocks one face of the molecule from the electrophile.
Similarly, in catalytic enantioselective methods, such as those using chiral phase-transfer catalysts or metal complexes, the transition state involves the interaction of the substrate with the chiral catalyst. nih.gov For example, in a palladium-catalyzed asymmetric allylic amination, the geometry of the palladium-chiral ligand complex dictates the facial selectivity of the nucleophilic attack by the amine. mdpi.com Computational studies and spectroscopic analysis are often used to elucidate the precise nature of these transition states.
A common strategy for synthesizing α-amino acids is the nucleophilic substitution of an α-halo acid. In the case of (S)-2-Aminooctanoic acid, this would typically involve the reaction of (R)-2-bromooctanoic acid with an ammonia (B1221849) source. The stereospecificity of this SN2 reaction is highly dependent on the reaction conditions and the nature of the nucleophile and leaving group.
The amination of α-halo acids is a fundamental process in the synthesis of amino acids. The kinetics of these reactions are typically second-order, depending on the concentration of both the α-halo acid and the aminating agent. frontiersin.org The rate of reaction is influenced by several factors including the solvent, temperature, and the nature of the leaving group (Br > Cl).
Thermodynamically, the formation of the amino acid is generally favorable. However, the reaction can be reversible, and the position of the equilibrium can be influenced by the reaction conditions. wikipedia.org For instance, using a large excess of the aminating agent, such as ammonia, can shift the equilibrium towards the product side. frontiersin.org
The table below summarizes hypothetical kinetic and thermodynamic parameters for the amination of a 2-halooctanoic acid, based on general principles of similar reactions.
Table 1: Hypothetical Kinetic and Thermodynamic Data for Amination of 2-Halo-octanoic Acid
| Parameter | Value | Conditions |
| Rate Constant (k) | Varies | Dependent on temperature, solvent, and specific reactants |
| Activation Energy (Ea) | Moderate | Typical for SN2 reactions |
| Enthalpy of Reaction (ΔH) | Exothermic | Formation of C-N bond is favorable |
| Entropy of Reaction (ΔS) | Slightly Negative | Ordering of reactants into a transition state |
| Gibbs Free Energy (ΔG) | Negative | Spontaneous reaction under standard conditions |
Mechanisms of Biocatalytic Transformations
Biocatalysis offers a highly selective and efficient alternative to traditional chemical synthesis for the production of (S)-2-Aminooctanoic acid. Enzymes, particularly transaminases, are instrumental in these transformations.
The biosynthesis of (S)-2-Aminooctanoic acid has been successfully achieved using a transaminase from Chromobacterium violaceum. nih.govresearchgate.net Transaminases catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor, a process that occurs via a "ping-pong bi-bi" mechanism. mdpi.comresearchgate.net These enzymes rely on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). nih.govacsgcipr.org
The catalytic cycle can be described in two half-reactions:
First Half-Reaction: The amino donor (e.g., an amino acid like L-alanine) binds to the active site. The amino group is transferred to the PLP cofactor, forming pyridoxamine (B1203002) 5'-phosphate (PMP) and releasing the keto acid byproduct (pyruvate).
Second Half-Reaction: The keto acid substrate (2-oxooctanoic acid) enters the active site and binds to the PMP. The amino group is then transferred from the PMP to the keto acid, forming the product (S)-2-Aminooctanoic acid and regenerating the PLP cofactor. mdpi.comwikipedia.org
The active site of the transaminase from Chromobacterium violaceum is a homodimer with the active site located at the interface of the two monomers. nih.govcapes.gov.br Key amino acid residues from both subunits contribute to the binding of the PLP cofactor and the substrates. The phosphate (B84403) group of PLP is crucial for triggering conformational changes that organize the active site for catalysis. nih.gov A key catalytic lysine (B10760008) residue is responsible for forming a Schiff base with the PLP, which is a central intermediate in the catalytic cycle. nih.gov
The specificity of the transaminase for its substrates is determined by the shape and chemical environment of its active site. For the synthesis of (S)-2-Aminooctanoic acid, the active site must accommodate the long alkyl chain of the 2-oxooctanoic acid substrate. The binding of the substrate is a dynamic process involving conformational changes in the enzyme. nih.gov
Upon binding of the coenzyme PLP, significant structural rearrangements occur in the enzyme, particularly in three critical loops that shape the active site. nih.gov It is believed that the ordering of a "roof" structure over the PLP-binding site is associated with substrate binding. nih.gov The interaction between the substrate and the amino acid residues in the active site ensures the correct orientation for the stereoselective transfer of the amino group, leading to the formation of the (S)-enantiomer with high enantiomeric excess (>98% ee). nih.govresearchgate.net
After the amino group transfer, the product, (S)-2-Aminooctanoic acid, has a lower affinity for the active site than the keto acid substrate, facilitating its release and allowing the enzyme to start a new catalytic cycle. The efficiency of the conversion is dependent on the ratio of the amino group donor to the acceptor, with conversion efficiencies reported to be between 52-80%. nih.govresearchgate.net
Table 2: Key Components in the Biocatalytic Transformation of (S)-2-Aminooctanoic Acid
| Component | Role | Reference |
| Enzyme | Chromobacterium violaceum transaminase | nih.govresearchgate.net |
| Cofactor | Pyridoxal 5'-phosphate (PLP) | nih.govacsgcipr.org |
| Amino Donor | e.g., L-alanine | researchgate.net |
| Amino Acceptor | 2-Oxooctanoic acid | nih.govresearchgate.net |
| Mechanism | Ping-pong bi-bi | mdpi.comresearchgate.net |
Degradation Pathways and Stability Studies in Different Chemical Environments
Understanding the stability of (S)-2-Aminooctanoic acid hydrochloride is essential for its storage, formulation, and application. Forced degradation studies are used to identify potential degradation products and pathways under various stress conditions. alphalyse.combiopharminternational.comformulationbio.com
Forced degradation studies typically expose the compound to a range of conditions:
Acidic and Basic Hydrolysis: The stability of amino acids can be pH-dependent. researchgate.net In strongly acidic or basic solutions, and particularly at elevated temperatures, degradation can occur. For example, some amino acids can undergo deamination or decarboxylation. nih.gov Studies on other amino acid hydrochlorides have shown instability in the presence of acid and base. cuni.cz For instance, glutamic acid in a 0.1 N HCl solution was found to degrade to pyroglutamic acid. nih.gov
Oxidative Degradation: Exposure to oxidizing agents can lead to the modification of the amino acid structure. The presence of a long alkyl chain in (S)-2-Aminooctanoic acid might make it susceptible to oxidation at various points along the chain, although the primary sites of oxidative attack in amino acids are often the sulfur-containing residues or the α-carbon.
Thermal Degradation: High temperatures can promote various degradation reactions. For solid samples, the stability is generally higher than in solution. capes.gov.br
Photodegradation: Exposure to UV or visible light can induce degradation, particularly in the presence of photosensitizers.
The hydrochloride salt form is generally expected to be more stable than the free amino acid, especially in the solid state, due to the protonation of the amino group which reduces its nucleophilicity. However, in aqueous solutions, the pH of the solution will dictate the speciation of the amino acid and its susceptibility to different degradation pathways. researchgate.net Studies on other amino acid hydrochlorides have shown that changes in the pH of the medium can alter the conformational environment of the amino acid molecules. researchgate.net
Table 3: Potential Degradation Pathways for this compound
| Stress Condition | Potential Degradation Pathway | Potential Products |
| Acid/Base Hydrolysis | Deamination, Decarboxylation | 2-Hydroxyoctanoic acid, 1-Heptylamine |
| Oxidation | Oxidation of the alkyl chain or α-carbon | Keto-acids, smaller chain carboxylic acids |
| Thermal Stress | Racemization, decomposition | D-2-Aminooctanoic acid, various breakdown products |
| Photodegradation | Radical-mediated reactions | Various photoproducts |
Emerging Research Areas and Niche Applications of S 2 Aminooctanoic Acid Hydrochloride
Supramolecular Chemistry and Self-Assembly of (S)-2-Aminooctanoic Acid Derivatives
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules associated through non-covalent intermolecular forces. The self-assembly of molecules into well-ordered, larger structures is a key concept in this field. Amino acids and their derivatives are excellent building blocks for self-assembled nanostructures due to their ability to participate in various non-covalent interactions. beilstein-journals.orgnih.gov
Formation of Ordered Structures and Nanomaterials
The derivatives of (S)-2-aminooctanoic acid possess an amphiphilic nature, with a hydrophilic head (the amino and carboxyl groups) and a hydrophobic tail (the hexyl chain). This structure promotes the self-assembly of these molecules in aqueous solutions to form ordered structures and nanomaterials. beilstein-journals.orgnih.gov The driving forces behind this self-assembly are a combination of non-covalent interactions, including:
Hydrophobic Interactions: The long alkyl chains of the molecules tend to aggregate to minimize their contact with water, leading to the formation of a hydrophobic core.
Hydrogen Bonding: The amino and carboxyl groups can form hydrogen bonds with each other and with water molecules, contributing to the stability of the assembled structures. nih.gov
Van der Waals Forces: These forces contribute to the packing of the alkyl chains within the hydrophobic domains. nih.gov
Electrostatic Interactions: The charged amino and carboxyl groups can engage in electrostatic interactions, further stabilizing the supramolecular assembly. nih.gov
Depending on the concentration, pH, and temperature, derivatives of (S)-2-aminooctanoic acid can self-assemble into various nanostructures such as micelles, vesicles, nanofibers, and nanorods. nih.gov These ordered assemblies have potential applications in various fields of material science.
Non-Covalent Interactions in Crystal Engineering
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. acs.org In the crystalline state, amino acids, including (S)-2-aminooctanoic acid, arrange themselves in a highly ordered manner, governed by a network of non-covalent interactions. researchgate.net The zwitterionic nature of amino acids in the solid state leads to strong head-to-tail hydrogen bonding between the -NH3+ and -COO- groups, forming chains or layers. researchgate.net
Advanced Analytical Methodologies for Trace Analysis and Enantiomeric Excess Determination
As (S)-2-aminooctanoic acid is a chiral molecule, the ability to separate and quantify its enantiomers is crucial for its application in various fields. Advanced analytical techniques such as chiral chromatography and capillary electrophoresis are employed for this purpose.
Chiral Chromatography (HPLC, GC) with Advanced Detection
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. nih.govnih.gov The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. For amino acids, CSPs based on macrocyclic glycopeptides, crown ethers, or polysaccharide derivatives are commonly used. nih.govresearchgate.net
The determination of enantiomeric excess (ee) is a critical quality control parameter in the synthesis of chiral compounds. acs.orgmdpi.com A study on the biosynthesis of (S)-2-aminooctanoic acid reported achieving an enantiomeric excess of over 98%, which was likely determined using a chiral HPLC method. creative-proteomics.com The general conditions for such an analysis would involve a chiral column, a suitable mobile phase, and a sensitive detector like a UV or fluorescence detector. acs.orgyakhak.org
Table 1: Representative Chiral HPLC Method Parameters for Amino Acid Enantiomer Separation
| Parameter | Description |
|---|---|
| Column | Chiral Stationary Phase (e.g., CROWNPAK CR (+), Astec CHIROBIOTIC T) |
| Mobile Phase | Typically an aqueous buffer (e.g., perchloric acid solution) with an organic modifier (e.g., methanol, acetonitrile) |
| Flow Rate | 0.3 - 1.0 mL/min |
| Column Temperature | 15 - 25 °C |
| Detection | UV (e.g., 200-220 nm) or Fluorescence |
| Injection Volume | 5 - 20 µL |
This table presents a generalized set of parameters. Actual conditions would need to be optimized for the specific analysis of (S)-2-Aminooctanoic acid hydrochloride.
Capillary Electrophoresis for Enantioseparation
Capillary electrophoresis (CE) is another highly efficient technique for the separation of chiral compounds. In CE, a chiral selector is added to the background electrolyte, which forms transient diastereomeric complexes with the enantiomers of the analyte, leading to different migration times. beilstein-journals.orgnih.gov
For the enantioseparation of amino acids, cyclodextrins and their derivatives are widely used as chiral selectors. acs.org The separation mechanism is based on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin. The use of nonaqueous capillary electrophoresis with chiral selectors has also been shown to be effective for the separation of amino alcohol drugs, a class of compounds structurally related to amino acids. beilstein-journals.org This technique offers advantages such as high resolution, short analysis time, and low consumption of sample and reagents. creative-proteomics.com
Role in Material Science (e.g., polymer precursors, hydrogels – excluding biomedical materials)
The unique chemical structure of (S)-2-aminooctanoic acid and its derivatives makes them promising candidates for the development of new materials with tailored properties, beyond the biomedical field.
(S)-2-aminooctanoic acid can be considered a functionalized monomer for the synthesis of specialty polymers. The incorporation of this amino acid into a polymer backbone would introduce a chiral center and a hydrophobic side chain. This could influence the polymer's properties, such as its thermal behavior, solubility, and mechanical strength. Such polymers could find applications as chiral stationary phases for chromatography, or as additives to modify the properties of commodity plastics. While the direct use of (S)-2-aminooctanoic acid as a polymer precursor for non-biomedical applications is not yet widely reported, the synthesis of functional polymers from other amino acid derivatives is an active area of research. bohrium.com
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. nih.gov While many amino acid-based hydrogels are developed for biomedical purposes, there is potential for their use in other areas of material science. nih.gov For instance, hydrogels derived from amino acids have been investigated for the removal of heavy metal ions from wastewater. mdpi.com The functional groups of the amino acids can chelate with metal ions, effectively trapping them within the hydrogel network. mdpi.com Derivatives of (S)-2-aminooctanoic acid, with their combination of a hydrophobic chain and functional headgroup, could potentially be used to create hydrogels for the selective absorption of organic pollutants from aqueous environments.
Conclusion and Future Directions in S 2 Aminooctanoic Acid Hydrochloride Research
Summary of Key Academic Contributions
Research into (S)-2-Aminooctanoic acid has yielded significant insights, particularly in the realms of biocatalysis and peptide modification. A landmark contribution has been the successful biocatalytic synthesis of (S)-2-Aminooctanoic acid with a high degree of stereochemical purity.
One of the most notable achievements is the use of a transaminase enzyme from the bacterium Chromobacterium violaceum to produce (S)-2-Aminooctanoic acid with an enantiomeric excess greater than 98%. nih.govresearchgate.net This enzymatic process demonstrates a conversion efficiency of 52-80%, showcasing a viable and highly selective route to this unnatural amino acid. nih.govresearchgate.net
The primary application stemming from this biosynthetic work is in the field of antimicrobial peptides (AMPs). Researchers have successfully conjugated (S)-2-Aminooctanoic acid to a peptide derived from lactoferricin (B1576259) B. nih.govmedchemexpress.com This modification, particularly at the C-terminus, led to a dramatic enhancement of the peptide's antibacterial activity, with improvements of up to 16-fold observed against various bacterial strains. nih.govresearchgate.net The resulting C-terminally modified peptide was uniquely effective in achieving complete growth inhibition of Staphylococcus aureus among the tested peptides. nih.govresearchgate.net
Table 1: Enhanced Antimicrobial Activity of Lactoferricin B Derivative Modified with (S)-2-Aminooctanoic Acid Minimal Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a bacterium.
| Bacterial Strain | MIC of C-Terminally Modified Peptide (μg/ml) | Reference |
|---|---|---|
| Escherichia coli | 25 | nih.govresearchgate.net |
| Bacillus subtilis | 50 | researchgate.net |
| Salmonella typhimurium | 100 | researchgate.net |
| Pseudomonas aeruginosa | 200 | researchgate.net |
| Staphylococcus aureus | 400 | nih.govresearchgate.net |
Beyond peptide chemistry, (S)-2-Aminooctanoic acid has found utility in analytical chemistry. It has been employed as an internal standard in gas-liquid chromatography for the separation of N-trifluoroacetyl n-butyl derivatives of other amino acids, chosen because its derivative appears as a distinct, well-resolved peak. ebi.ac.uk
Identification of Unexplored Research Frontiers
Despite these advances, the full potential of (S)-2-Aminooctanoic acid hydrochloride is far from realized. Several research frontiers remain largely unexplored.
Physicochemical Characterization: There is a notable lack of comprehensive data on the solid-state properties of this compound, including single-crystal X-ray diffraction analysis. Such studies are crucial for understanding its crystal packing, stability, and polymorphism, which are vital for any potential pharmaceutical or material application.
Broader Biological Screening: The proven success in enhancing antimicrobial peptides warrants a broader investigation into other biological activities. nih.gov Given the diverse roles of NPAAs, (S)-2-Aminooctanoic acid and its derivatives should be screened for other pharmacological properties, such as antifungal, antiviral, or anticancer activities.
Synthetic Utility: Its potential as a chiral building block in asymmetric synthesis is underdeveloped. The molecule's bifunctional nature makes it an attractive starting material for the synthesis of complex chiral ligands, catalysts, or pharmaceutical intermediates that are currently difficult to access. nih.gov
Potential for Integration with Other Disciplines
The study of this compound is ripe for interdisciplinary collaboration, which could significantly accelerate discovery and application.
Computational Chemistry: Advanced computational methods can provide deep insights into the mechanisms of its synthesis and action. acs.org Molecular dynamics simulations could model the interaction between the amino acid and the transaminase active site to guide enzyme engineering. capes.gov.br Quantum mechanical calculations can help predict its chiroptical properties and elucidate the structural basis for its enantioselective recognition in chromatographic separations. nih.gov
Medicinal Chemistry and Pharmacology: Integration with medicinal chemistry is key to leveraging its success in peptide modification. researchgate.nettaylorandfrancis.com This includes designing new peptide-based drug candidates with improved metabolic stability and exploring its potential as a biomarker for diseases, analogous to how other D-amino acids are being investigated in neurological disorders. taylorandfrancis.comnih.govnih.gov
Materials Science: As a chiral molecule, it could serve as a building block for novel supramolecular materials. globethesis.com There is potential for its use in creating chiral metal-organic frameworks (CMOFs) for enantioselective separations or catalysis, or in forming chiral gels with unique optical properties. globethesis.comrsc.org
Biotechnology: The compound can serve as a model substrate for the development and high-throughput screening of new biocatalysts. rsc.org The enzymatic pathways involved in its synthesis can be harnessed and optimized in whole-cell biocatalysis systems for more sustainable and industrially scalable production. chemrxiv.orgelsevierpure.com
Challenges and Opportunities in the Synthesis and Application of Chiral Amino Acids
The research surrounding this compound is emblematic of the broader challenges and opportunities in the field of chiral amino acids.
Challenges:
The primary challenge remains the stereocontrolled synthesis of these molecules. Accessing a single enantiomer of a sterically hindered α,α-disubstituted amino acid is a significant synthetic hurdle. researchgate.net Traditional methods often rely on chiral auxiliaries or multi-step resolutions that can be inefficient and generate considerable waste. nih.gov Furthermore, the environmental impact of chemical synthesis, which may use toxic reagents and require significant energy input, is a major concern. amazonaws.combiostarus.com On the application side, the analysis and separation of enantiomers is non-trivial, frequently requiring specialized and expensive chromatographic columns and derivatization procedures. azolifesciences.com
Opportunities:
Overcoming these challenges presents immense opportunities. The shift towards biocatalysis and green chemistry offers a paradigm-changing solution to synthesis. Enzymes like transaminases and aminoacylases operate with exceptional selectivity under mild, aqueous conditions, providing an environmentally benign route to enantiopure amino acids. nih.govrsc.orgnih.gov Emerging synthetic strategies, including visible-light-mediated photocatalysis and the use of novel chiral aldehyde catalysts, are creating new pathways to previously inaccessible amino acid derivatives. researchgate.netfrontiersin.org A particularly exciting frontier is the development of carbon-negative synthesis methods that utilize CO2 as a C1 feedstock, directly addressing both economic and environmental goals. gatech.eduthechemicalengineer.com
In terms of applications, the incorporation of NPAAs like (S)-2-Aminooctanoic acid into peptides is a proven strategy to enhance their therapeutic properties by increasing metabolic stability and potency. taylorandfrancis.com The inherent chirality of these molecules can be harnessed for enantioselective recognition, which is critical in the pharmaceutical industry, clinical diagnostics, and the food industry. nih.govrsc.org As our understanding of the diverse physiological roles of chiral amino acids grows, so too will the opportunities for their application in medicine, biotechnology, and materials science. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
